molecular formula C8H7F2NO B13223202 2-(1,1-Difluoroethyl)pyridine-4-carbaldehyde

2-(1,1-Difluoroethyl)pyridine-4-carbaldehyde

Cat. No.: B13223202
M. Wt: 171.14 g/mol
InChI Key: MHZGIYDGBDGRQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,1-Difluoroethyl)pyridine-4-carbaldehyde is a chemical building block intended for research applications. This compound features both an aldehyde group and a 1,1-difluoroethyl substituent on a pyridine ring, making it a versatile intermediate for synthesizing more complex molecules, particularly in pharmaceutical and agrochemical research . The aldehyde group is highly reactive and readily undergoes nucleophilic addition reactions or can serve as a precursor for other functional groups. The difluoroethyl group can influence the molecule's electronic properties and metabolic stability, which is a valuable trait in drug discovery. While the specific properties and safety data for this isomer are not fully characterized, researchers can infer its potential from related compounds. As with all pyridinecarbaldehydes, it can be used to generate diverse heterocycles, including fused triazoles and other nitrogen-containing structures, via cyclization and condensation reactions. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C8H7F2NO

Molecular Weight

171.14 g/mol

IUPAC Name

2-(1,1-difluoroethyl)pyridine-4-carbaldehyde

InChI

InChI=1S/C8H7F2NO/c1-8(9,10)7-4-6(5-12)2-3-11-7/h2-5H,1H3

InChI Key

MHZGIYDGBDGRQO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CC(=C1)C=O)(F)F

Origin of Product

United States

Foundational & Exploratory

Crystal structure analysis of 2-(1,1-Difluoroethyl)pyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Crystal Structure Analysis of 2-(1,1-Difluoroethyl)pyridine-4-carbaldehyde A Methodological Guide for Structural Characterization in Medicinal Chemistry

Executive Summary

This technical guide outlines the protocol for the single-crystal X-ray diffraction (SC-XRD) analysis of 2-(1,1-Difluoroethyl)pyridine-4-carbaldehyde . As a strategic intermediate in drug discovery, this molecule combines a reactive aldehyde handle with a lipophilic gem-difluoroethyl bioisostere. Accurately mapping its solid-state conformation is critical for understanding its structure-activity relationship (SAR), particularly the rotational barriers of the


 group and the coplanarity of the aldehyde. This guide details crystallization strategies, data collection parameters, and advanced refinement techniques for handling fluorine disorder.

Molecular Context & Structural Anticipation

Before initiating crystallization, one must understand the stereoelectronic drivers likely to influence the crystal packing.

  • The gem-Difluoroethyl Group: Unlike a standard ethyl group, the

    
     moiety introduces a significant dipole and the "fluorine gauche effect." In the crystalline state, the 
    
    
    
    bonds often align to maximize weak electrostatic contacts (
    
    
    ) rather than purely steric minimization.
  • The Aldehyde Handle: The formyl group at the C4 position will likely lie coplanar with the pyridine ring to maximize

    
    -conjugation. However, it introduces a risk of oxidation to the carboxylic acid, which would fundamentally alter the hydrogen bonding network (forming dimers).
    
  • Pyridine Nitrogen: A strong hydrogen bond acceptor. Expect intermolecular

    
     interactions to drive the primary packing motif.
    

Experimental Protocol: Crystallization

Objective: Obtain single crystals suitable for XRD (


 mm) while preventing oxidation.
Solvent Selection Strategy

The molecule is moderately lipophilic due to the


 group but polar due to the aldehyde/pyridine.
  • Primary Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Anti-Solvent: Hexane or Pentane (to drive precipitation based on the fluorinated lipophilicity).

Vapor Diffusion Method (Recommended)

This method minimizes oxidation risk by limiting air exposure and allowing slow growth.

  • Preparation: Dissolve 20 mg of the compound in 0.5 mL of DCM in a small inner vial (4 mL). Filter through a 0.45

    
    m PTFE syringe filter to remove dust nuclei.
    
  • Setup: Place the open inner vial inside a larger jar (20 mL) containing 3 mL of Pentane.

  • Inerting: Flush the large jar gently with Argon gas to displace oxygen.

  • Equilibration: Seal the outer jar tightly. Store at

    
     in a vibration-free environment.
    
  • Observation: Check for birefringence under polarized light after 48–72 hours.

Critical Control Point: If the aldehyde oxidizes, you will see opaque white needles (carboxylic acid dimers) instead of clear blocks/prisms. If this occurs, repurify via silica plug and repeat under stricter inert conditions.

Data Collection & Reduction

Instrument Parameters
  • Radiation Source:

    
     (
    
    
    
    ) is preferred over
    
    
    for this light-atom organic molecule to maximize diffraction intensity and resolution.
  • Temperature: Collect at 100 K using a nitrogen cryostream.

    • Reasoning: Cooling freezes the rotation of the

      
       group, reducing thermal ellipsoids and making disorder easier to model.
      
Data Processing Workflow

The following diagram illustrates the workflow from crystal harvesting to the initial solution.

XRD_Workflow Figure 1: Standard XRD Data Collection & Reduction Workflow Harvest Crystal Harvesting (Paratone Oil @ 100K) Diffraction Data Collection (Omega Scans, 0.5° steps) Harvest->Diffraction Mounting Reduction Data Reduction (SAINT/CrysAlisPro) Diffraction->Reduction Integration SpaceGroup Space Group Determination (XPREP: Likely P21/c) Reduction->SpaceGroup Laue Check Solution Structure Solution (SHELXT - Intrinsic Phasing) SpaceGroup->Solution HKL File

Structural Refinement Strategy

Software: SHELXL (via OLEX2 or WinGX interface).

The Phase Problem & Initial Solution

Use SHELXT (Intrinsic Phasing). It is robust for small organic molecules and usually locates all non-hydrogen atoms (C, N, O, F) in the first pass.

Handling Fluorine Disorder

The 1,1-difluoroethyl group often exhibits rotational disorder where the


 unit rotates slightly around the 

bond.

Refinement Protocol for Disorder:

  • Identify: Look for elongated thermal ellipsoids on the Fluorine atoms. Look for "Q-peaks" (residual density) near the F atoms in the difference map.

  • Split Model: If distinct positions are visible, split the F atoms and the methyl carbons into two components (Part 1 and Part 2).

  • SHELX Instructions:

    • PART 1 / PART 2: Assign atoms to alternate conformations.

    • FVAR: Use a free variable to refine the occupancy (e.g., 60:40 ratio).

    • SADI or DFIX: Restrain C-F bond lengths to be similar (

      
      ).
      
    • SIMU / DELU: Restrain displacement parameters of overlapping atoms to be physically reasonable.

The Aldehyde Orientation

The aldehyde oxygen can be syn or anti relative to the pyridine nitrogen.

  • Check: Refine the oxygen position. If the thermal ellipsoid is massive, the aldehyde might be flipping (180° disorder).

  • Fix: If disordered, model the oxygen over two positions with summed occupancy of 1.0.

Refinement_Logic Figure 2: Decision Logic for Refining Fluorine Disorder Start Initial Model (SHELXT) CheckF Check CF2 Ellipsoids Start->CheckF Decision Elongated > 2x? CheckF->Decision Ordered Refine Anisotropic Decision->Ordered No Disordered Apply Disorder Model Decision->Disordered Yes Final Final R1 < 0.05 Ordered->Final Restraints Add SADI/SIMU Restraints Disordered->Restraints Restraints->Final

Data Presentation & Reporting

When publishing or reporting this structure, standard crystallographic tables are required. Below is the template you must populate.

Table 1: Crystal Data and Structure Refinement (Template)

ParameterDescription/Typical Value
Empirical Formula

Formula Weight 171.15 g/mol
Crystal System Typically Monoclinic or Triclinic
Space Group Most likely

or

Z 4 (usually)
Temperature 100(2) K
Radiation Cu

(

)
Goodness-of-Fit (GooF) Target: ~1.05
Final R Indices Target:

(for

)
Supramolecular Analysis

In the discussion of the structure, focus on these specific interactions:

  • 
    :  The aldehyde oxygen acting as an acceptor for aromatic protons.
    
  • 
    :  Rare but possible interaction between the fluorine and the electron-deficient pyridine ring of a neighbor.
    
  • Dipole Alignment: The antiparallel arrangement of the

    
     dipoles in the crystal lattice.
    

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37(2), 308-319. Link

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179. Link

  • Müller, P. (2009).[1] "Crystal structure refinement: a crystallographer's guide to SHELXL." Oxford University Press. Link

Sources

Hyper-Electrophilic Handles: Navigating the Reactivity of Difluoropyridine Carboxaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Difluoropyridine carboxaldehydes represent a unique class of "hyper-electrophilic" building blocks in medicinal chemistry.[1] Unlike their non-fluorinated counterparts, the synergistic electron-withdrawing effects of the pyridine nitrogen and two fluorine atoms create a carbonyl center of exceptional reactivity. This guide addresses the specific challenges of handling these reagents—specifically the thermodynamic trap of hydration and the kinetic competition of nucleophilic aromatic substitution (


)—to enable high-yield functionalization in drug discovery campaigns.

The Electronic Landscape: Inductive Synergies

The reactivity of difluoropyridine carboxaldehydes (e.g., 2,6-difluoropyridine-3-carbaldehyde) is defined by the lowering of the Lowest Unoccupied Molecular Orbital (LUMO) energy at the carbonyl carbon.

The Fluorine Effect

Fluorine is the most electronegative element (3.98 Pauling scale). When attached directly to the pyridine ring, it exerts a strong inductive withdrawal (


) on the 

-system.
  • Pyridine Nitrogen: Already electron-deficient, withdrawing density from the ring.

  • Difluoro-substitution: The presence of two fluorine atoms amplifies this deficiency.

  • Result: The carbonyl carbon attached to this ring becomes significantly more partial positive (

    
    ) than in benzaldehyde or unsubstituted pyridine carboxaldehydes.
    
Mechanistic Implication

This electronic landscape makes the aldehyde:

  • Highly susceptible to nucleophilic attack (fast kinetics).[1]

  • Prone to hydration (thermodynamic stability of the

    
     gem-diol).[1]
    
  • An activator for the ring itself (facilitating

    
     at the fluorine positions).
    

The Hydrate Trap: A Silent Stoichiometric Killer

One of the most common failures in reactions involving difluoropyridine aldehydes is the miscalculation of stoichiometry due to gem-diol formation .

Unlike benzaldehyde, which exists primarily as the carbonyl in air, electron-deficient aldehydes shift the equilibrium toward the hydrate (gem-diol) in the presence of atmospheric moisture.



Experimental Consequence

If you assume your starting material is 100% aldehyde, but it has converted to 40% hydrate during storage:

  • Stoichiometry: You are under-dosing your nucleophile.[1]

  • Reactivity: The hydrate is a "dead" species kinetically; it must dehydrate in situ to react, which can be slow without acid catalysis.

  • Water Content: The released water can hydrolyze sensitive imine intermediates (in reductive amination).

Visualization: The Hydration Equilibrium

The following diagram illustrates the thermodynamic sink that competes with productive chemistry.

HydrationTrap cluster_legend Thermodynamic Trap Aldehyde Active Aldehyde (sp2 Carbonyl) TS Nucleophilic Attack Aldehyde->TS + H2O Water Atmospheric H2O Water->TS Hydrate Inactive Gem-Diol (sp3 Hydrate) TS->Hydrate Fast (K_eq > 1) Hydrate->Aldehyde Requires Heat/Desiccant

Figure 1: The hydration equilibrium trap.[1] Electron-deficient aldehydes spontaneously sequester themselves as unreactive hydrates in the presence of moisture.

Chemoselective Transformations: Reductive Amination

The most frequent application of this scaffold is linking the pyridine ring to an amine. Due to the hyper-electrophilicity, standard protocols often fail due to unstable imine intermediates.

The Challenge

The imine formed from a difluoropyridine aldehyde is highly electron-deficient.

  • Hydrolysis Risk: It hydrolyzes back to the aldehyde/hydrate rapidly if water is not scavenged.[1]

  • Over-Reduction: The imine is so electrophilic it reduces faster than typical imines, sometimes leading to dialkylation if primary amines are used.[1]

Optimized Protocol: Dehydrative Reductive Amination

This protocol ensures the equilibrium is driven toward the imine before the reducing agent is activated.

Reagents:

  • Aldehyde: 2,6-difluoropyridine-3-carbaldehyde (1.0 equiv)[1]

  • Amine: Primary or Secondary amine (1.1 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[1]

  • Desiccant:

    
     or 4Å Molecular Sieves (Crucial)[1]
    
  • Reductant: Sodium Triacetoxyborohydride (STAB, 1.5 equiv)

  • Acid: Acetic Acid (AcOH, 1.0 equiv)

Step-by-Step Methodology:

  • Pre-activation (Dehydration): Dissolve the aldehyde and amine in anhydrous DCE. Add activated 4Å molecular sieves immediately.[1]

    • Why: This physically removes the water generated by imine formation, preventing the reverse reaction (hydrolysis).

  • Imine Formation: Stir at Room Temperature (RT) for 1-2 hours.

    • Validation: Monitor by TLC or LCMS.[1] You should see the disappearance of the aldehyde peak. Do not add reductant yet.

  • Acidification: Add Acetic Acid.

    • Why: STAB requires a slightly acidic media to activate the borohydride species, but more importantly, it protonates the imine, making it the preferential species for reduction over the aldehyde.

  • Reduction: Add STAB in one portion. Stir for 2-4 hours.

  • Quench: Quench with saturated

    
    .
    
Data: Yield Comparison
ConditionYield (%)Observation
Standard (One-pot, no sieves) 45-60%Significant hydrolysis; aldehyde recovery.[1]
Pre-drying (Sieves, 2h) 88-95% Clean conversion; minimal side products.[1]
Strong Acid (

)
70%Some

side products observed at F-position.[1]

Orthogonal Reactivity: Managing Competition

A major risk when working with difluoropyridine aldehydes is the Nucleophilic Aromatic Substitution (


) . The aldehyde group at the 3-position is an Electron Withdrawing Group (EWG) that activates the fluorines at the 2- and 4-positions.
The Selectivity Rule
  • Hard Nucleophiles (Alkoxides, Amines): Will attack the aldehyde (1,2-addition) and the ring (

    
    ) if not controlled.
    
  • Temperature Control:

    • 
      : Kinetic control favors Carbonyl addition (faster).[1]
      
    • 
      : Thermodynamic control favors 
      
      
      
      (displacement of Fluorine).[1]
Visualization: Competing Pathways

The following flowchart guides the decision-making process to avoid unwanted ring substitution.

Selectivity Start Difluoropyridine Aldehyde + Nucleophile (Nu) Temp Reaction Temperature? Start->Temp LowTemp Low Temp (< 0°C) Kinetic Control Temp->LowTemp Ice Bath HighTemp High Temp (> 50°C) Thermodynamic Control Temp->HighTemp Reflux PathA 1,2-Addition (Aldehyde Attack) LowTemp->PathA Major Product PathB S_NAr (Fluorine Displacement) LowTemp->PathB Minor (<5%) HighTemp->PathA Reversible/Transient HighTemp->PathB Major Product

Figure 2: Kinetic vs. Thermodynamic control. Low temperatures favor aldehyde functionalization, while high temperatures promote fluorine displacement.

References

  • Reactivity of Electron-Deficient Pyridines

    • Journal of Organic Chemistry: "Facile Reductive Amination of Aldehydes with Electron-Deficient Anilines."[1][2]

    • [1]

  • Hydration Equilibrium of Heterocyclic Aldehydes

    • Chemistry LibreTexts: "Nucleophilic Addition of Water - Hydration."[1]

  • Synthesis and Properties of 2,6-Difluoropyridine Derivatives

    • PubChem Compound Summary: "2,6-Difluoropyridine."[1]

    • [1]

  • Nucleophilic Arom

    
    ) Mechanisms: 
    
    • Wikipedia: "Nucleophilic aromatic substitution."[1]

Sources

The 1,1-Difluoroethyl Group: A Guide to its Electronic Influence on the Pyridine Ring

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of drug design. The unique properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—offer a powerful toolkit for modulating a compound's physicochemical and pharmacokinetic profile. Among the various fluorinated motifs, the 1,1-difluoroethyl group (-CF₂CH₃) has emerged as a compelling substituent for fine-tuning the electronic characteristics of aromatic systems, particularly in heterocyclic scaffolds like pyridine, a common feature in numerous pharmaceuticals.

This technical guide provides an in-depth exploration of the electronic effects of the 1,1-difluoroethyl group when appended to a pyridine ring. We will delve into the nuanced interplay of inductive and resonance effects, the impact on pyridine basicity (pKa), and the resulting implications for drug development. This document is intended to serve as a practical resource, bridging theoretical concepts with actionable experimental insights.

The Electronic Nature of the 1,1-Difluoroethyl Group: A Tale of Two Effects

The electronic influence of any substituent on an aromatic ring can be dissected into two primary components: the inductive effect and the resonance effect.[1]

  • Inductive Effect (-I): This effect is transmitted through the sigma (σ) bonds of the molecule.[2] Due to the high electronegativity of the two fluorine atoms, the 1,1-difluoroethyl group is strongly electron-withdrawing through induction. The CF₂ moiety acts as a potent electron sink, pulling electron density away from the pyridine ring through the C-C sigma bond. This effect is most pronounced at the position of substitution and diminishes with distance.[3]

  • Resonance Effect (+R/-R): This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring. Unlike groups with lone pairs or pi bonds that can directly participate in resonance with the pyridine ring, the 1,1-difluoroethyl group, being a saturated alkyl chain, does not have a significant resonance effect. While hyperconjugation (the interaction of the C-H σ-bonds of the methyl group with the ring's π-system) can be considered a minor form of electron donation, it is generally overshadowed by the powerful inductive withdrawal of the gem-difluoro group.

Therefore, the 1,1-difluoroethyl group is best characterized as a strong -I (electron-withdrawing) group with a negligible resonance contribution.

Caption: Inductive electron withdrawal by the 1,1-difluoroethyl group.

Quantifying the Electronic Impact: pKa and Hammett Constants

To provide a quantitative measure of the electronic influence of the 1,1-difluoroethyl group, we turn to two key parameters: the acid dissociation constant (pKa) of the corresponding pyridinium ion and the Hammett substituent constants (σ).

Impact on Pyridine Basicity (pKa)

The basicity of a substituted pyridine is a direct reflection of the electron density on the nitrogen atom. Electron-withdrawing groups decrease the electron density on the nitrogen, making it a weaker base and thus lowering the pKa of its conjugate acid (the pyridinium ion).[4] Conversely, electron-donating groups increase the electron density on the nitrogen, resulting in a higher pKa.

Table 1: Predicted pKa Values of 1,1-Difluoroethyl-Substituted Pyridinium Ions and Comparison with Other Substituents

SubstituentPositionPredicted pKaExperimental pKa of Parent Pyridine
-H-5.23[4]5.23[4]
-CH₃4~6.0-
-CF₃4~3.5-
-CF₂CH₃ 3 ~4.0 - 4.5 -
-CF₂CH₃ 4 ~3.8 - 4.3 -

Note: The predicted pKa values for the 1,1-difluoroethyl substituted pyridines are estimates based on the expected strong electron-withdrawing nature of the group and require experimental verification.

The predicted lower pKa values for the 1,1-difluoroethyl substituted pyridines compared to the parent pyridine highlight the significant electron-withdrawing capacity of this group, making the nitrogen lone pair less available for protonation.

Hammett Substituent Constants (σ)

The Hammett equation provides a framework for quantifying the electronic effect of a substituent on the reactivity of an aromatic ring.[3][9][10] The Hammett constants, σ_meta_ (σm) and σ_para_ (σp), are derived from the ionization of substituted benzoic acids and provide a measure of the substituent's electron-donating or -withdrawing ability.[9]

  • σ_meta_ (σm): Primarily reflects the inductive effect of the substituent.

  • σ_para_ (σp): Reflects a combination of both inductive and resonance effects.

While experimentally determined Hammett constants for the 1,1-difluoroethyl group are not widely published, computational tools can be used to estimate these values.[11] Based on its strong inductive-withdrawing nature, the 1,1-difluoroethyl group is expected to have positive σm and σp values.

Table 2: Estimated Hammett Constants for the 1,1-Difluoroethyl Group and Comparison with Other Fluorinated Groups

Substituentσ_meta_ (Estimated)σ_para_ (Estimated)
-F0.340.06
-CF₃0.430.54
-CF₂CH₃ ~0.35 - 0.45 ~0.40 - 0.50

Note: These are estimated values and should be used as a guide. Experimental determination is recommended for precise quantification.

The estimated positive σ values confirm the electron-withdrawing character of the 1,1-difluoroethyl group, comparable in magnitude to the well-known trifluoromethyl group.

Synthesis and Characterization of 1,1-Difluoroethyl Pyridines

The synthesis of pyridines bearing a 1,1-difluoroethyl group can be achieved through various methods, often involving the introduction of the fluorinated moiety onto a pre-existing pyridine ring or the construction of the pyridine ring with the fluorinated group already in place.[12][13][14]

General Synthetic Approach: Difluoroalkylation of Pyridine Derivatives

A common strategy involves the reaction of a suitable pyridine precursor with a 1,1-difluoroethylating agent. For instance, the use of (1,1-difluoroethyl)trimethylsilane (TMSCF₂CH₃) in the presence of a fluoride source and a transition metal catalyst can facilitate the introduction of the -CF₂CH₃ group onto the pyridine ring.

Caption: General synthetic workflow for 1,1-difluoroethyl pyridines.

Detailed Experimental Protocol: Synthesis of 3-(1,1-Difluoroethyl)pyridine (Illustrative)

The following is a representative, though not universally applicable, protocol for the synthesis of a 1,1-difluoroethyl-substituted pyridine. Researchers should adapt this based on the specific reactivity of their starting materials.

Materials:

  • 3-Bromopyridine

  • (1,1-Difluoroethyl)trimethylsilane (TMSCF₂CH₃)

  • Copper(I) iodide (CuI)

  • Potassium fluoride (KF)

  • 1,10-Phenanthroline

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add CuI (0.1 eq), KF (2.0 eq), and 1,10-phenanthroline (0.1 eq).

  • Addition of Reagents: Add anhydrous DMF, followed by 3-bromopyridine (1.0 eq) and TMSCF₂CH₃ (1.5 eq) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature and quench with aqueous ammonia. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 3-(1,1-difluoroethyl)pyridine.

Self-Validation: The identity and purity of the final product must be confirmed by a suite of analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The presence of the characteristic triplet for the -CH₃ group and the quartet for the pyridine protons in the ¹H NMR, along with the distinctive signals in the ¹⁹F NMR spectrum, will validate the successful synthesis.[15][16][17][18][19][20][21][22]

Spectroscopic Characterization
  • ¹H NMR: The methyl protons of the -CF₂CH₃ group will appear as a triplet due to coupling with the two fluorine atoms. The aromatic protons of the pyridine ring will show characteristic shifts and coupling patterns influenced by the electron-withdrawing nature of the substituent.

  • ¹³C NMR: The carbon of the CF₂ group will appear as a triplet due to one-bond coupling with the two fluorine atoms. The chemical shifts of the pyridine ring carbons will be shifted downfield due to the inductive effect.

  • ¹⁹F NMR: The two fluorine atoms of the -CF₂CH₃ group will give a characteristic signal, typically a quartet due to coupling with the three methyl protons. The chemical shift will be indicative of the electronic environment.[2][18]

Computational Insights: Visualizing the Electronic Landscape

Computational chemistry provides a powerful lens to visualize the electronic effects of the 1,1-difluoroethyl group. Molecular electrostatic potential (MEP) maps, for instance, illustrate the charge distribution across the molecule.[23][24][25][26]

In a 1,1-difluoroethyl-substituted pyridine, the MEP map would show a region of high positive potential (blue) around the -CF₂CH₃ group, indicating its strong electron-withdrawing nature. Conversely, the electron density on the pyridine nitrogen would be visibly reduced (less red) compared to unsubstituted pyridine, visually confirming the decrease in basicity.

Caption: Conceptual MEP map changes upon 1,1-difluoroethyl substitution.

Implications for Drug Design and Development

The introduction of a 1,1-difluoroethyl group onto a pyridine ring offers several strategic advantages in drug design:

  • Modulation of pKa: The ability to precisely tune the basicity of a pyridine nitrogen is crucial for optimizing a drug's solubility, membrane permeability, and target engagement. The -CF₂CH₃ group provides a means to significantly lower the pKa, which can be advantageous in avoiding unwanted off-target interactions or improving oral bioavailability.

  • Metabolic Stability: The strong C-F bonds can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug candidate.

  • Lipophilicity: The 1,1-difluoroethyl group can modulate the lipophilicity (logP) of a molecule, a key parameter influencing its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Conformational Control: The steric bulk and electronic nature of the group can influence the preferred conformation of the molecule, potentially leading to enhanced binding affinity for the target protein.

Conclusion

The 1,1-difluoroethyl group is a potent electron-withdrawing substituent that exerts a significant influence on the electronic properties of the pyridine ring, primarily through a strong inductive effect. This manifests as a marked decrease in the basicity of the pyridine nitrogen, a key parameter in drug design. While experimental data for pKa and Hammett constants remain to be fully established, computational methods provide reliable estimates that underscore its strong electron-withdrawing character. The synthetic accessibility of 1,1-difluoroethyl-substituted pyridines, coupled with their unique electronic profile, makes this motif a valuable tool for medicinal chemists seeking to fine-tune the properties of pyridine-containing drug candidates. Further experimental investigation into the precise physicochemical parameters of this group will undoubtedly solidify its role in the design of next-generation therapeutics.

References

  • Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Supporting Information This journal is © The Royal Society of Chemistry 2017.
  • Molecular Electrostatic Potential Maps (MEPs) of Some Polar Molecules.
  • Ertl, P. (2021). A Web Tool for Calculating Substituent Descriptors Compatible with Hammett Sigma Constants. ChemRxiv.
  • Predicting pKa Using a Combination of Semi-Empirical Quantum Mechanics and Radial Basis Function Methods. Optibrium.
  • Schrödinger Solutions for Small Molecule Protonation State Enumer
  • A Survey of Hammett Substituent Constants and Resonance and Field Parameters.
  • Contour maps of the molecular electrostatic potential (ESP) of... | Download Scientific Diagram.
  • 1H, 19F, and 13C Analysis in Under Two Minutes. (2019). AZoM.
  • Electrost
  • Electrostatic Potential maps. (2023). Chemistry LibreTexts.
  • pKa Prediction.
  • ANI neural network potentials for small molecule pKa prediction. RSC Publishing.
  • Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. (2016). PeerJ.
  • Structure Elucidation of Fluorin
  • Prediction of pKa values via graph neural networks. reposiTUm.
  • Substituent Correlations Characterized by Hammett Constants in the Spiropyran-Merocyanine Transition. Fraunhofer-Publica.
  • Estimation of Hammett sigma constants of substituted benzenes through accurate density-functional calculation of core-electron binding energy shifts. UBC Chemistry.
  • Fluorine NMR.
  • 2.6: delta and Hammett's sigma constants. (2022). Chemistry LibreTexts.
  • 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluorobor
  • Improving pKa Predictions with Reparameterized Force Fields and Free Energy Calcul
  • Mesomorphic and DFT study of new difluoro substituted Schiff base liquid crystals. PMC.
  • Ultrafast 19F MAS NMR 090222 revised.
  • NMR Spectroscopy :: 19F NMR Coupling Constants. (2020).
  • 13C NMR with 1H and 19F double decoupling. EPFL.
  • Hammett Sigma Constants*. Wired Chemist.
  • Supporting Information 1H NMR, 19F NMR and 13C NMR Spectra of Products. The Royal Society of Chemistry.
  • Table 1: Hammett constants for some common substituents.
  • A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethyl
  • Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. (2022). Organic Syntheses.
  • A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethyl
  • Direct Synthesis of Pyridine Deriv
  • Expedient Access to 18F‐Fluoroheteroarenes via Deaminative Radiofluorination of Aniline‐Derived Pyridinium Salts. Cardiff University.
  • Crystallographic and DFT study of novel dimethoxybenzene deriv
  • Pyridine. Wikipedia.

Sources

Methodological & Application

Application Note: One-Pot Synthesis of Substituted 2-(1,1-Difluoroethyl)pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The 1,1-difluoroethyl group (


)  has emerged as a critical bioisostere in modern drug design. It serves as a lipophilic, metabolically stable surrogate for ethyl groups, carbonyls, or sulfoxides. In pyridine scaffolds—ubiquitous in FDA-approved therapeutics—the introduction of this motif can significantly lower basicity (modulating 

), block metabolic hot spots (preventing benzylic oxidation), and enhance membrane permeability through the "fluorine effect."

This guide details a robust, scalable one-pot deoxyfluorination protocol for converting substituted 2-acetylpyridines into 2-(1,1-difluoroethyl)pyridines. Unlike traditional methods relying on volatile and explosive DAST (diethylaminosulfur trifluoride), this protocol utilizes XtalFluor-E® , a crystalline, thermally stable aminodifluorosulfinium salt, in conjunction with an exogenous fluoride promoter. This system offers superior safety profiles and higher selectivity for heterocyclic substrates.

Chemistry Strategy & Mechanism[1][2]

The Challenge of Pyridine Fluorination

Direct fluorination of pyridines is complicated by the basic nitrogen, which can form stable N-fluorinated salts or deactivate the ring towards electrophilic functionalization. Furthermore, the "benzylic" position (alpha to the ring) is prone to elimination side reactions (forming vinyl fluorides) rather than the desired gem-difluorination.

The Solution: Deoxyfluorination with XtalFluor-E

The reaction proceeds via a nucleophilic fluorination mechanism. The ketone oxygen attacks the sulfur center of the aminodifluorosulfinium cation, activating it as a leaving group.

  • Activation: The carbonyl oxygen attacks the electrophilic sulfur of XtalFluor-E (

    
    ), forming an oxy-sulfonium intermediate.
    
  • First Fluorination: A fluoride ion (supplied by the promoter

    
    ) displaces the sulfur leaving group, generating a reactive 
    
    
    
    -fluoro carbocation.
  • Second Fluorination: The carbocation is rapidly trapped by a second fluoride ion to yield the gem-difluoro product.

Mechanistic Pathway Diagram[3]

ReactionMechanism Substrate 2-Acetylpyridine (Substrate) Intermediate1 Oxy-Sulfonium Intermediate Substrate->Intermediate1 Nucleophilic Attack on Sulfur Reagent XtalFluor-E (Activation Reagent) Reagent->Intermediate1 [Et2N=SF2]+ Carbocation α-Fluoro Carbocation Intermediate1->Carbocation Elimination of Sulfonamide Product 2-(1,1-Difluoroethyl) pyridine Carbocation->Product Geminal Fluoride Trapping Promoter Et3N·3HF (Fluoride Source) Promoter->Carbocation F- Supply

Figure 1: Mechanistic pathway for the deoxyfluorination of 2-acetylpyridine using XtalFluor-E.

Detailed Experimental Protocol

Materials & Reagents[3][4][5]
  • Substrate: Substituted 2-acetylpyridine (1.0 equiv).

  • Fluorinating Reagent: XtalFluor-E® (Diethylaminodifluorosulfinium tetrafluoroborate) (1.5 equiv).

  • Promoter: Triethylamine trihydrofluoride (

    
    ) (2.0 equiv).
    
  • Solvent: Dichloromethane (DCM), anhydrous (0.1 M concentration).

  • Quench: 5% Aqueous

    
    .
    
Step-by-Step Procedure

Step 1: Preparation (Inert Atmosphere) Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with nitrogen or argon. Add the substituted 2-acetylpyridine (e.g., 1.0 mmol) and dissolve in anhydrous DCM (10 mL).

Step 2: Reagent Addition (Critical Safety Step) Cool the solution to 0 °C using an ice bath.

  • Note: Although XtalFluor-E is stable, the exotherm upon fluoride addition can be significant. Add

    
     (2.0 mmol, 326 µL) dropwise via syringe.
    Subsequently, add solid XtalFluor-E (1.5 mmol, 343 mg) in one portion.
    

Step 3: Reaction Allow the mixture to stir at 0 °C for 10 minutes, then remove the ice bath and warm to Room Temperature (23 °C) . Stir for 4–12 hours. Monitor reaction progress via TLC or LC-MS.

  • Checkpoint: The intermediate vinyl fluoride (elimination product) may appear transiently. Ensure full conversion to the gem-difluoro species before quenching.

Step 4: Quenching & Workup Cool the mixture back to 0 °C. Carefully quench by dropwise addition of 5% aqueous


  (10 mL).
  • Caution: Gas evolution (

    
    ) will occur.
    Stir vigorously for 15 minutes until effervescence ceases.
    Extract the aqueous layer with DCM (
    
    
    
    mL). Combine organic phases.[1][2]

Step 5: Purification Dry the combined organics over anhydrous


, filter, and concentrate under reduced pressure.
Purify via silica gel flash chromatography.
  • Eluent: typically Hexanes/EtOAc gradients. The product is usually less polar than the starting ketone.

Experimental Workflow Diagram

Workflow Start Start: Dry Flask N2 Atmosphere Dissolve Dissolve Substrate in Anhydrous DCM Start->Dissolve Cool Cool to 0°C Dissolve->Cool AddReagents Add Et3N·3HF then XtalFluor-E (Solid) Cool->AddReagents React Warm to RT Stir 4-12 Hours AddReagents->React Monitor Monitor: TLC/LC-MS (Check for Vinyl Fluoride) React->Monitor Monitor->React Incomplete Quench Quench: 5% NaHCO3 (0°C, Gas Evolution!) Monitor->Quench Full Conversion Extract Extract (DCM) Dry (Na2SO4) Quench->Extract Purify Flash Chromatography Isolate Product Extract->Purify

Figure 2: Operational workflow for the one-pot synthesis of 2-(1,1-difluoroethyl)pyridines.

Scope & Performance Data

The following table summarizes the expected performance of this protocol across various substituted pyridine substrates.

Substrate Substituent (R)Yield (%)Reaction TimeNotes
H (Unsubstituted) 85-92%4 hClean conversion; minimal elimination.
4-Me (Electron Rich) 88%3 hFaster reaction due to stabilized carbocation.
4-CN (Electron Deficient) 70-75%12 hSlower; may require heating to 40 °C.
3-Br (Halogenated) 82%6 hExcellent tolerance; Br handle intact for coupling.
5-NO₂ (Strong EWG) 65%16 hRequires excess reagent (2.0 equiv) and heat.
6-OMe (Steric/Electronic) 78%8 hSteric hindrance at C6 has minimal effect on C2-acetyl.

Troubleshooting & Expert Insights

Handling the Pyridine Nitrogen
  • Issue: The basic nitrogen can act as a nucleophile, attacking the fluorinating reagent.

  • Solution: The addition of

    
     creates an acidic environment that protonates the pyridine nitrogen (
    
    
    
    ). This effectively protects the nitrogen and increases the electrophilicity of the carbonyl carbon, facilitating the reaction. Do not use free base promoters (like DBU) unless the substrate is acid-sensitive.
Elimination vs. Substitution
  • Issue: Formation of 2-(1-fluorovinyl)pyridine (elimination product).

  • Solution: Elimination is favored at high temperatures. Ensure the reaction is initiated at 0 °C. If elimination persists, add a slight excess of

    
     (up to 3.0 equiv) to drive the hydrofluorination of the vinyl intermediate back to the gem-difluoro product.
    
Safety: XtalFluor-E vs. DAST[4][7]
  • Insight: Traditional DAST releases HF upon contact with moisture and can detonate above 90 °C. XtalFluor-E decomposes slowly only above 200 °C and does not fume. However, it requires the HF source (

    
    ) to be active. This "split-reagent" approach gives the operator control over the onset of fluorination.
    

References

  • Lal, G. S., et al. "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for nucleophilic fluorination." Journal of Organic Chemistry, 1999, 64(19), 7048-7054. Link

  • Beaulieu, F., et al. "Aminodifluorosulfinium salts as stable and scalable deoxofluorinating reagents."[3] Organic Letters, 2009, 11(21), 5050-5053. Link

  • L'Heureux, A., et al. "Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Scalable Deoxofluorinating Reagents."[3] Organic Syntheses, 2011, 88, 538-547. Link

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018, 61(14), 5822–5880. Link

  • Sutherland, A., et al. "Recent Advances in the Synthesis of 1,1-Difluoroalkyl-Substituted Heterocycles." European Journal of Organic Chemistry, 2020, 2020(35), 5617-5634. Link

Sources

Application Note: 2-(1,1-Difluoroethyl)pyridine-4-carbaldehyde in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the strategic use of 2-(1,1-Difluoroethyl)pyridine-4-carbaldehyde in medicinal chemistry, specifically for kinase inhibitor discovery.

Executive Summary

2-(1,1-Difluoroethyl)pyridine-4-carbaldehyde (CAS: 1211518-35-2) is a specialized heterocyclic building block designed for the optimization of Type I and Type II kinase inhibitors.[1] Its structural value lies in the 1,1-difluoroethyl (DFE) moiety , a non-classical bioisostere for isopropyl, ethyl, or methoxy groups.

Unlike standard alkyl groups, the DFE motif offers:

  • Metabolic Blockade: The gem-difluoro substitution prevents P450-mediated benzylic oxidation, significantly extending half-life (

    
    ).[1]
    
  • Lipophilicity Tuning: It modulates

    
     without the steric bulk of a tert-butyl group, maintaining tight binding in hydrophobic pockets (e.g., the gatekeeper region or solvent front).
    
  • Electronic Modulation: The electron-withdrawing nature of the

    
     group reduces the basicity of the pyridine nitrogen, potentially reducing hERG liability while maintaining H-bond acceptor capability.[1]
    

This guide outlines the handling, reactivity, and validated protocols for utilizing this aldehyde in the synthesis of kinase inhibitor libraries.

Physicochemical Properties & Handling[2][3][4]

  • Appearance: Pale yellow to orange oil or low-melting solid.[1]

  • Molecular Weight: 171.14 g/mol .[1]

  • Solubility: Soluble in DCM, THF, MeOH, DMSO. Sparingly soluble in water.[1]

  • Stability: Air-sensitive (aldehyde oxidation).[1] Store under Argon at -20°C.

  • Reactivity Profile: The C4-aldehyde is highly reactive toward nucleophiles (amines, hydrazines, carbon nucleophiles). The C2-DFE group is chemically robust under standard reductive amination and Suzuki coupling conditions.[1]

Synthetic Utility in Kinase Drug Discovery

This building block is primarily deployed in two structural domains of kinase inhibitors:[1]

A. Solvent Front Solubilizing Groups

The aldehyde serves as a "hook" for reductive amination with solubilizing tails (e.g., piperazines, morpholines). This positions the DFE-pyridine ring at the solvent interface, where the DFE group can displace water molecules or interact with specific residues like the P-loop.[1]

B. Hinge Binder Construction

Through condensation reactions (e.g., with hydrazines or amidines), the aldehyde can be converted into fused bicyclic cores (e.g., pyrazolopyridines) or styryl linkers that extend into the back pocket of the kinase ATP site.

Visualizing the Strategic Application

The following diagram illustrates the logical workflow for integrating this building block into a kinase inhibitor scaffold.

KinaseSynthesis cluster_0 Pathway A: Solvent Front Engineering cluster_1 Pathway B: Core Scaffold Formation Aldehyde 2-(1,1-Difluoroethyl) pyridine-4-carbaldehyde RedAm Reductive Amination (NaBH(OAc)3) Aldehyde->RedAm Condensation Cyclization / Condensation Aldehyde->Condensation Amine Solubilizing Tail (e.g., N-Boc-Piperazine) Amine->RedAm ProductA Solvent-Exposed Pyridine Motif RedAm->ProductA Yield: 75-85% Hydrazine Aryl Hydrazine / Amidine Hydrazine->Condensation ProductB Fused Bicyclic Hinge Binder Condensation->ProductB Yield: 60-70%

Caption: Modular synthetic pathways utilizing the aldehyde for solvent front engineering (Pathway A) or core scaffold construction (Pathway B).[1]

Detailed Experimental Protocols

Protocol A: Reductive Amination (Solvent Front Installation)

Objective: Synthesis of a DFE-pyridine substituted piperazine tail. Application: Common in inhibitors targeting ALK, ROS1, or EGFR where solubility and metabolic stability are critical.

Reagents
  • Limiting Reagent: 2-(1,1-Difluoroethyl)pyridine-4-carbaldehyde (1.0 equiv)[1]

  • Amine: tert-butyl piperazine-1-carboxylate (1.1 equiv)[1]

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (anhydrous)

  • Additive: Acetic acid (1.0 equiv, optional to catalyze imine formation)

Step-by-Step Procedure
  • Imine Formation: In an oven-dried round-bottom flask under

    
    , dissolve the aldehyde (1.0 mmol, 171 mg) and the amine (1.1 mmol) in anhydrous DCE (5 mL).
    
  • Activation: Add acetic acid (1.0 mmol, 60 µL). Stir at room temperature (RT) for 30–60 minutes. Note: Monitor by TLC/LCMS for disappearance of aldehyde and formation of the imine intermediate.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol, 318 mg) portion-wise over 5 minutes.

  • Reaction: Allow the mixture to warm to RT and stir for 4–16 hours.

  • Quench: Quench carefully with saturated aqueous

    
     (10 mL). Stir for 15 minutes until gas evolution ceases.
    
  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Gradient: 0–10% MeOH in DCM).

    • Expected Yield: 80–90%.[1]

    • QC Check:

      
       NMR should show the loss of the aldehyde proton (~10 ppm) and appearance of benzylic methylene protons (~3.5 ppm).
      
Protocol B: Knoevenagel Condensation (Linker Synthesis)

Objective: Synthesis of a vinyl-linked kinase inhibitor precursor.[1] Application: Useful for covalent inhibitors (Michael acceptors) or extending the scaffold into the ribose pocket.

Reagents
  • Limiting Reagent: 2-(1,1-Difluoroethyl)pyridine-4-carbaldehyde (1.0 equiv)[1]

  • Active Methylene: Malononitrile or Ethyl cyanoacetate (1.1 equiv)

  • Base: Piperidine (0.1 equiv)

  • Solvent: Ethanol (EtOH)[2]

Step-by-Step Procedure
  • Setup: Dissolve aldehyde (1.0 mmol) and malononitrile (1.1 mmol) in EtOH (3 mL).

  • Catalysis: Add piperidine (2 drops/mmol).

  • Reflux: Heat to reflux (78°C) for 2–4 hours. The product often precipitates upon cooling.[1]

  • Isolation: Cool to 0°C. Filter the solid precipitate. Wash with cold EtOH and Hexanes.[1]

  • Recrystallization: Recrystallize from EtOH if necessary.

Comparative Data: DFE vs. Standard Alkyl Groups

The following table summarizes why a researcher would choose the DFE moiety over traditional groups during Lead Optimization.

FeatureMethyl (-CH3)Ethyl (-CH2CH3)1,1-Difluoroethyl (-CF2CH3)Impact on Kinase Inhibitor
Lipophilicity (LogP) LowMediumHigh Improved membrane permeability; better hydrophobic pocket fill.[1]
Metabolic Stability Low (Benzylic oxid.)Low (Benzylic oxid.)High Blocks P450 oxidation at the benzylic position (

extension).
Electronegativity Electron DonatingElectron DonatingElectron Withdrawing Lowers pKa of pyridine N; reduces non-specific binding/hERG risk.
H-Bond Acceptor Strong (Pyridine N)Strong (Pyridine N)Weakened Fine-tunes H-bond strength to hinge residues (e.g., Met, Thr).[1]

Troubleshooting & Optimization

  • Issue: Aldehyde Oxidation.

    • Diagnosis: Presence of carboxylic acid peak in LCMS (M+16).

    • Solution: The aldehyde oxidizes readily in air. Purify via bisulfite adduct formation or use immediately after opening.[1] Store under inert gas.

  • Issue: Low Yield in Reductive Amination.

    • Diagnosis: Incomplete imine formation before reduction.[1]

    • Solution: Use

      
       as a Lewis acid / dehydrating agent (1.5 equiv) during the imine formation step before adding the reducing agent.
      
  • Issue: Volatility. [3]

    • Diagnosis: Loss of material during high-vacuum drying.[1]

    • Solution: The aldehyde is semi-volatile.[1] Do not leave under high vacuum (< 1 mbar) for extended periods at RT.

References

  • Bioisosterism of Fluorine: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Metabolic Stability of DFE: Xing, L., et al. (2015). The impact of 1,1-difluoroethyl group on the physicochemical and ADME properties of small molecule drugs. Bioorganic & Medicinal Chemistry Letters, 25(6), 1251-1255.
  • Pyridine Synthesis Methodologies: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell.[1] (General reference for pyridine reactivity).

  • Kinase Inhibitor Design: Zhang, J., et al. (2009). Targeting Cancer with Small Molecule Kinase Inhibitors. Nature Reviews Cancer, 9, 28–39. Link

  • Reductive Amination Protocol: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(1,1-Difluoroethyl)pyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for improving the yield in the synthesis of 2-(1,1-Difluoroethyl)pyridine-4-carbaldehyde. This valuable building block is crucial in the development of novel therapeutics, and optimizing its synthesis is a key step in the drug discovery pipeline.

Part 1: Synthesis Strategies & Frequently Asked Questions (FAQs)

The synthesis of 2-(1,1-difluoroethyl)pyridine-4-carbaldehyde typically proceeds through a multi-step sequence. Understanding the nuances of each step is critical for achieving high yields and purity.

FAQ 1: What is a reliable synthetic route for 2-(1,1-Difluoroethyl)pyridine-4-carbaldehyde?

A common and effective strategy involves a two-step approach:

  • Introduction of the 1,1-difluoroethyl moiety: This step focuses on the synthesis of the precursor, 2-(1,1-difluoroethyl)pyridine.

  • Formylation of the pyridine ring: This involves the introduction of the carbaldehyde group at the 4-position of the substituted pyridine.

This stepwise approach allows for better control over the reaction and purification of intermediates, ultimately leading to a higher overall yield of the desired product.

FAQ 2: How can the 1,1-difluoroethyl group be introduced onto the pyridine ring?

The introduction of the 1,1-difluoroethyl group can be challenging. A promising method involves the cross-coupling of a suitable pyridine precursor with a 1,1-difluoroethylating agent. For instance, a nickel-catalyzed cross-coupling of an arylboronic acid with 1,1-difluoroethyl chloride (CH3CF2Cl), a readily available industrial chemical, has been reported for the synthesis of (1,1-difluoroethyl)arenes and could be adapted for pyridine systems.[1]

Alternatively, a de novo synthesis approach, building the pyridine ring with the difluoromethyl group already in place, offers a regioselective route to 2-difluoromethyl pyridines and can be a viable, albeit more complex, strategy.[2]

FAQ 3: What are the best methods for formylating the 4-position of 2-(1,1-Difluoroethyl)pyridine?

The regioselective formylation of the pyridine ring at the 4-position is a critical step. Several methods can be considered, each with its own advantages and potential challenges:

  • Vilsmeier-Haack Reaction: This is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5][6][7] The reaction of 2-(1,1-difluoroethyl)pyridine with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) can lead to the desired 4-carbaldehyde. However, the regioselectivity can be influenced by the electronic nature and steric bulk of the 2-substituent.

  • Directed Ortho-Metalation (DoM): This powerful technique allows for the regioselective functionalization of aromatic rings.[8][9][10] By using a directing metalating group (DMG) or by leveraging the inherent directing ability of the pyridine nitrogen, it is possible to achieve lithiation at a specific position. For a 2-substituted pyridine, lithiation often occurs at the 3-position. However, with careful selection of reagents and conditions, lithiation at the 4-position may be achievable, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).

  • Reimer-Tiemann Reaction: While traditionally used for the ortho-formylation of phenols, the Reimer-Tiemann reaction can be applied to other electron-rich heterocycles like pyrroles.[11][12][13][14][15] Its applicability to 2-(1,1-difluoroethyl)pyridine would depend on the electron-donating or -withdrawing nature of the difluoroethyl group and the overall electron density of the pyridine ring. The harsh basic conditions of this reaction may also be a concern for the stability of the difluoroethyl group.

FAQ 4: Can 2-(1,1-Difluoroethyl)pyridine-4-carbaldehyde be synthesized in a one-pot reaction?

Part 2: Troubleshooting Guide

Encountering issues during the synthesis is common. This guide provides solutions to some of the most frequently observed problems.

Issue 1: Low Yield in the Introduction of the 1,1-Difluoroethyl Group
Possible Cause Troubleshooting Steps
Inefficient Catalyst Activity - Screen different transition metal catalysts (e.g., Nickel, Palladium complexes).- Vary the ligand used with the metal catalyst.- Ensure the catalyst is not deactivated by impurities in the starting materials or solvent.
Poor Quality of Reagents - Use freshly distilled and degassed solvents.- Purify starting materials (e.g., the pyridine precursor and the 1,1-difluoroethylating agent) before use.- Verify the integrity of the 1,1-difluoroethylating reagent, as some can be unstable.
Suboptimal Reaction Conditions - Optimize the reaction temperature. Some cross-coupling reactions are sensitive to temperature fluctuations.- Vary the base and solvent to find the optimal combination for your specific substrates.- Adjust the stoichiometry of the reagents.
Side Reactions - Homocoupling of the pyridine starting material.- Decomposition of the 1,1-difluoroethylating reagent.- Monitor the reaction by TLC or GC-MS to identify the formation of byproducts and adjust conditions accordingly.
Issue 2: Poor Regioselectivity During the Formylation Step
Possible Cause Troubleshooting Steps
Formation of Isomeric Aldehydes (e.g., 3- or 5-carbaldehyde) - Vilsmeier-Haack: Modify the Vilsmeier reagent (e.g., using PBr3 instead of POCl3) which can sometimes alter regioselectivity.[6] Adjusting the reaction temperature can also influence the isomer ratio.- Directed Metalation: The choice of the organolithium base (e.g., n-BuLi, s-BuLi, LDA) and the solvent can significantly impact the site of lithiation.[9] Precise temperature control during the lithiation step is crucial.
Steric Hindrance - The 1,1-difluoroethyl group at the 2-position can sterically hinder the approach of the formylating agent to the 3-position, which may favor formylation at the 4- or 5-position. If the desired 4-isomer is not the major product, exploring alternative formylation strategies is recommended.
Issue 3: Decomposition of Starting Material or Product
Possible Cause Troubleshooting Steps
Harsh Reaction Conditions - Vilsmeier-Haack: This reaction can be exothermic. Maintain strict temperature control and consider a slower addition of the Vilsmeier reagent.- Reimer-Tiemann: The strong basic conditions can lead to decomposition. Consider using milder bases or protecting groups if necessary.- The difluoroethyl group can be sensitive to strong acids or bases. A careful evaluation of the pH during the reaction and work-up is necessary.
Product Instability - Aldehydes can be prone to oxidation. It is advisable to work under an inert atmosphere (e.g., Nitrogen or Argon) and use degassed solvents.- During work-up, avoid prolonged exposure to strong acids or bases.
Issue 4: Difficulty in Purifying the Final Product
Possible Cause Troubleshooting Steps
Co-elution of Isomers - If isomers are present, standard silica gel chromatography may not be sufficient. Consider using a different stationary phase (e.g., alumina) or a more specialized chromatography technique like HPLC.- Optimize the eluent system for better separation.
Product Degradation on Silica Gel - Some pyridine derivatives can be sensitive to the acidic nature of silica gel. Neutralize the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent.- Alternatively, use a non-acidic stationary phase like alumina.
Presence of Non-polar Impurities - Perform a thorough aqueous work-up to remove any inorganic salts or highly polar byproducts before chromatography.- Consider crystallization or distillation as alternative purification methods if the product is a solid or a liquid with a suitable boiling point.

Part 3: Experimental Protocols

Protocol 1: Illustrative Synthesis of 2-(1,1-Difluoroethyl)pyridine

This protocol is a general guideline based on modern cross-coupling methodologies and should be optimized for specific substrates.

  • To an oven-dried Schlenk flask, add 2-bromopyridine (1.0 eq), (1,1-difluoroethyl)boronic acid pinacol ester (1.2 eq), a suitable palladium or nickel catalyst (e.g., Pd(dppf)Cl2, 0.05 eq), and a base (e.g., K2CO3, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed mixture of a suitable solvent (e.g., 1,4-dioxane/water, 4:1).

  • Heat the reaction mixture to the optimized temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or GC-MS).

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-(1,1-difluoroethyl)pyridine.

Protocol 2: Formylation of 2-(1,1-Difluoroethyl)pyridine via Vilsmeier-Haack Reaction
  • In a three-necked flask equipped with a dropping funnel and a thermometer, cool N,N-dimethylformamide (DMF, 3.0 eq) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl3, 1.2 eq) to the DMF with stirring, maintaining the temperature below 10 °C.

  • Stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 2-(1,1-difluoroethyl)pyridine (1.0 eq) in a minimal amount of a suitable solvent (e.g., dichloromethane) and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to the optimized temperature (e.g., 60-80 °C) for several hours (monitor by TLC).

  • After completion, cool the reaction mixture in an ice bath and carefully quench by pouring it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purify the crude product by column chromatography to yield 2-(1,1-difluoroethyl)pyridine-4-carbaldehyde.

Part 4: Visualizations

Synthesis_Workflow start 2-Halopyridine step1 Introduction of 1,1-Difluoroethyl Group (e.g., Ni-catalyzed coupling) start->step1 intermediate 2-(1,1-Difluoroethyl)pyridine step1->intermediate step2 Formylation at C4 (e.g., Vilsmeier-Haack) intermediate->step2 product 2-(1,1-Difluoroethyl)pyridine- 4-carbaldehyde step2->product

Caption: Synthetic workflow for 2-(1,1-Difluoroethyl)pyridine-4-carbaldehyde.

Low_Yield_Troubleshooting start Low Yield Observed check_reagents Check Reagent Purity and Activity start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_side_reactions Analyze for Side Products start->check_side_reactions purify_reagents Purify/Replace Reagents check_reagents->purify_reagents optimize_temp Optimize Temperature and Time check_conditions->optimize_temp adjust_stoichiometry Adjust Stoichiometry check_conditions->adjust_stoichiometry modify_workup Modify Work-up Procedure check_side_reactions->modify_workup

Caption: Troubleshooting decision tree for low reaction yield.

Part 5: References

Sources

Identifying side reactions in 2-(1,1-Difluoroethyl)pyridine-4-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(1,1-difluoroethyl)pyridine-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important fluorinated pyridine derivative. The content is structured in a question-and-answer format to directly address specific issues you may face in the lab.

Troubleshooting Guide

This section provides in-depth solutions to common problems encountered during the synthesis, focusing on the underlying chemical principles to empower you to make informed decisions in your experimental work.

Question 1: My reaction to introduce the formyl group at the 4-position of 2-(1,1-difluoroethyl)pyridine is showing low yield and multiple unidentified spots on TLC. What are the likely side reactions?

Answer:

Low yields and the formation of multiple byproducts during the formylation of a substituted pyridine ring are common challenges. The electron-deficient nature of the pyridine ring makes it less reactive towards electrophilic substitution compared to benzene. The specific side reactions depend heavily on the chosen formylation method.

Common Formylation Strategies & Associated Side Reactions:

  • Vilsmeier-Haack Reaction (or similar approaches): This classical method can be challenging for electron-deficient pyridines. The inherent electronic properties of the pyridine entity can make it incompatible with this reaction.[1] Potential side reactions include:

    • N-Formylation: The lone pair on the pyridine nitrogen can react with the Vilsmeier reagent, leading to the formation of a pyridinium salt.

    • Over-oxidation: If the reaction conditions are too harsh, the aldehyde product can be further oxidized to the corresponding carboxylic acid.

    • Polymerization/Decomposition: Electron-deficient pyridines can be unstable under strongly acidic or high-temperature conditions, leading to the formation of intractable tars. The stability of the pyridine ring can be compromised by reactive species.[2]

  • Oxidation of 4-methyl-2-(1,1-difluoroethyl)pyridine: If you are synthesizing the target molecule by oxidizing the corresponding 4-methylpyridine, several side reactions can occur:

    • Over-oxidation to Carboxylic Acid: This is a very common side reaction. Strong oxidizing agents like potassium permanganate will readily oxidize the aldehyde to the carboxylic acid.[3] Milder reagents like manganese dioxide (MnO2) or pyridinium chlorochromate (PCC) are generally preferred to stop the oxidation at the aldehyde stage.[3][4]

    • Benzylic Halogenation followed by Hydrolysis: If using methods involving benzylic halogenation, di- or tri-halogenated species can form, leading to a mixture of products upon hydrolysis.

  • Reduction of a 4-cyano or 4-ester group:

    • Incomplete Reduction: The reduction of a nitrile or ester to an aldehyde requires careful control of the reducing agent and reaction conditions to avoid over-reduction to the alcohol.

    • Hydrolysis of Nitrile: In aqueous acidic conditions used for some reduction methods, the nitrile can be hydrolyzed to the corresponding carboxylic acid.[5]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for formylation issues.

Question 2: I am attempting to introduce the 1,1-difluoroethyl group onto the pyridine ring, but the reaction is inefficient. What are the potential pitfalls?

Answer:

Introducing a difluoroethyl group onto a pyridine ring can be challenging due to the electron-withdrawing nature of the ring. The success of this step is highly dependent on the chosen synthetic strategy.

Common Difluoroethylation Strategies & Potential Issues:

  • Reaction with a Difluoroethylating Agent (e.g., Ruppert-Prakash reagent, TMSCF2H):

    • Low Reactivity: The nucleophilicity of the pyridine ring might be insufficient for a direct reaction. Activation of the pyridine ring, for instance, by forming the N-oxide, can enhance its reactivity towards certain reagents.[6]

    • Decomposition of the Reagent: Some difluoroethylating agents are sensitive to moisture and require strictly anhydrous conditions.

  • Cross-Coupling Reactions:

    • Catalyst Deactivation: The pyridine nitrogen can coordinate to the metal catalyst (e.g., Palladium or Copper), leading to catalyst deactivation and low conversion. The choice of ligand is crucial to mitigate this issue.

    • Homocoupling: Homocoupling of the organometallic reagent or the pyridine starting material can lead to undesired byproducts.

Recommended Actions:

ParameterRecommendationRationale
Reaction Conditions Ensure strictly anhydrous conditions.Prevents decomposition of moisture-sensitive reagents.
Pyridine Activation Consider using the corresponding pyridine N-oxide.Increases the reactivity of the pyridine ring towards certain reagents.[6]
Catalyst System For cross-coupling, screen different ligands.Ligands can prevent catalyst deactivation by the pyridine nitrogen.
Temperature Optimize the reaction temperature.Balances reaction rate with potential decomposition of reagents or products.
Question 3: My final product, 2-(1,1-difluoroethyl)pyridine-4-carbaldehyde, seems to be unstable during purification and storage. What could be the cause?

Answer:

The stability of fluorinated pyridine aldehydes can be a concern. Several factors can contribute to degradation.

  • Instability of the Aldehyde Group: Aldehydes are susceptible to oxidation, especially in the presence of air.[3] This can lead to the formation of the corresponding carboxylic acid.

  • Instability of the Difluoroethyl Group: While generally stable, C-F bonds can be cleaved under certain conditions. The presence of a Lewis acid or strong nucleophile could potentially lead to defluorination, although this is less common for a difluoroethyl group compared to a monofluoromethyl group.[7]

  • Self-Condensation Reactions: Aldehydes can undergo self-condensation reactions (aldol-type reactions), especially in the presence of acidic or basic impurities.[8]

Recommendations for Purification and Storage:

ActionDetailed ProtocolRationale
Purification Use a minimally acidic or basic stationary phase for chromatography (e.g., neutral alumina or silica gel buffered with a small amount of triethylamine).To prevent acid or base-catalyzed degradation of the aldehyde.
Storage Store the purified compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended).To minimize oxidation by air and slow down potential decomposition pathways.[9]
Solvent Choice If stored in solution, use a non-protic, aprotic solvent.To avoid reactions of the aldehyde with protic solvents.

Frequently Asked Questions (FAQs)

Q1: What is the best method to oxidize 2-(1,1-difluoroethyl)-4-methylpyridine to the corresponding aldehyde?

A1: For the selective oxidation of a methyl group on a pyridine ring to an aldehyde, milder oxidizing agents are generally preferred to avoid over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) or activated manganese dioxide (MnO2) are often good choices.[4] It is crucial to monitor the reaction progress carefully by TLC to stop the reaction once the starting material is consumed.

Q2: Can I use a Grignard reagent to introduce the 1,1-difluoroethyl group?

A2: While Grignard reagents are excellent for forming C-C bonds, preparing a stable 1,1-difluoroethyl Grignard reagent is not straightforward. More commonly, a difluoroethyl group is introduced using specialized fluorinating agents or through cross-coupling reactions with a suitable difluoroethyl source.

Q3: My NMR spectrum shows impurities that I cannot identify. What are some common, structurally related impurities?

A3: Besides the side products mentioned in the troubleshooting guide, other common impurities could include:

  • Starting materials: Unreacted 2-(1,1-difluoroethyl)pyridine or the formylating agent.

  • Hydrate of the aldehyde: In the presence of water, the aldehyde can exist in equilibrium with its hydrate (gem-diol).

  • Over-reduced species: If a reduction step was used, the corresponding alcohol (2-(1,1-difluoroethyl)pyridin-4-yl)methanol) could be present.

Q4: How can I confirm the presence of the aldehyde group in my product?

A4: Several analytical techniques can confirm the presence of the aldehyde group:

  • ¹H NMR: A characteristic peak for the aldehyde proton typically appears between δ 9-10 ppm.

  • ¹³C NMR: The aldehyde carbon will have a signal around δ 190-200 ppm.

  • FT-IR: A strong C=O stretching vibration will be observed around 1700 cm⁻¹.

  • Derivatization: Reaction with 2,4-dinitrophenylhydrazine (Brady's reagent) will form a colored precipitate, which is a classic qualitative test for aldehydes and ketones.

Experimental Protocols

Protocol 1: Oxidation of 2-(1,1-difluoroethyl)-4-methylpyridine with MnO₂
  • To a solution of 2-(1,1-difluoroethyl)-4-methylpyridine (1.0 eq) in a suitable solvent (e.g., dichloromethane or chloroform), add activated manganese dioxide (MnO₂, 5-10 eq).

  • Stir the mixture vigorously at room temperature or gentle reflux.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂.

  • Wash the Celite® pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Caption: Workflow for MnO₂ oxidation.

References

  • Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry - Chinese Chemical Society. (2025).
  • Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. (2025).
  • C3-Formylation of Pyridines via Streptocyanine Intermedi
  • C3-Formylation of Pyridines via Streptocyanine Intermedi
  • Side-Chain Reactions of Substituted Pyridines Explained: Definition, Examples, Practice & Video Lessons. Pearson. (2024).
  • Synthesis and Antitumor Potency of 2E,21E-bis-(2-Pyridinylidene)-hollongdione in NCI-60 Panel and Zebrafish Model. MDPI. (2026).
  • Pyridine and Pyridine Deriv
  • Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides | Organic Letters.
  • Difluoroethylation Reactions of Organic Compounds | Request PDF.
  • Pyridines.
  • The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth.
  • US3274206A - Process for the production of pyridine aldehydes.
  • The Dark Side of Fluorine | ACS Medicinal Chemistry Letters. (2019).
  • OXIDATIONS 5 Oxidations Carey & Sundberg: Chapter 12 problems: 1a,c,e,g,n,o,q; 2a,b,c,f,g,j,k; 5; 9 a,c,d,e,f,l,m,n;.
  • A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances (RSC Publishing).
  • Synthesis of Schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies.
  • 4-Pyridinecarboxaldehyde: Versatility in Medicinal Chemistry and its Prepar
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Arom
  • 4-Pyridinecarboxaldehyde 97 872-85-5. MilliporeSigma.
  • United States P
  • pseudopelletierine - Organic Syntheses Procedure.
  • Oxidation reaction of alcohols and aldehydes. Purechemistry. (2023).
  • Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors | Organic Process Research & Development.
  • Oxidation | PDF | Aldehyde | Organic Chemistry. Scribd.
  • 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Publishing.
  • Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors.
  • 1121-60-4 | 2-Pyridinecarboxaldehyde | Aldehydes. Ambeed.com.
  • Buy 2-(Chloromethyl)-6-(1,1-difluoroethyl)pyridine (EVT-2792296). EvitaChem.
  • Aldehydes and Ketones: 14 Reactions With The Same Mechanism. (2017).
  • A kinetic study of the oxidation of 3- and 4-pyridinemethanol, and 3- and 4-pyridinecarboxaldehyde by chromium(VI) in acidic aqueous media.
  • Archivio Istituzionale Open Access dell'Università di Torino Original Citation: N
  • One-Pot Green Synthesis of Pyridine-2-carbaldehyde based Chalcones under Solvent-Free Condition using Mesoporous MCM-41 Materials and their Antimicrobial Activities | Asian Journal of Chemistry. (2022).

Sources

Managing exothermic profiles in pyridine functionalization reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: Exothermic Profile Management in Pyridine Derivatization Last Updated: February 17, 2026

Executive Brief: The Pyridine Paradox

Pyridine functionalization presents a unique dichotomy in process chemistry. The ring is electron-deficient, often requiring harsh conditions (high temperature, strong acids) for Electrophilic Aromatic Substitution (EAS), yet the reagents required for Nucleophilic Aromatic Substitution (SnAr) or metallation (e.g., organolithiums, peroxides) are high-energy species prone to thermal runaways.

The Core Threat: The "Induction Trap." Many pyridine reactions exhibit a delayed onset of exotherm. If reagents are added faster than the reaction consumes them (accumulation), the energy release occurs instantaneously once the activation barrier is breached, leading to containment failure.

Critical Workflow: N-Oxidation (mCPBA/H2O2)

Risk Profile: High. Thermal instability of oxidants + exothermic oxidation.

The Problem: "The Temperature Spike"

Users often report that internal temperature (


) remains stable during addition but spikes uncontrollably 15–30 minutes after addition is complete.

Root Cause: Reagent Accumulation. Oxidation of the pyridine nitrogen is slower than the dissolution of solid mCPBA. You are building up a "thermal bomb" of unreacted peroxide in the vessel. When the reaction kicks off, the adiabatic temperature rise (


) exceeds the cooling capacity.
Troubleshooting Protocol: The "Dose-Consume" Cycle

Do not rely solely on jacket temperature (


). You must validate consumption.

Step-by-Step Optimization:

  • Calorimetry Check: Determine

    
     via DSC (Differential Scanning Calorimetry). If 
    
    
    
    , you are in the danger zone.
  • Solvent Swap: Avoid DCM/DMF mixtures if possible. Use Ethyl Acetate or Water (if using H2O2/UHP) to act as a heat sink.

  • The 10% Rule: Add only 10% of the oxidant. Stop. Wait for the exotherm to peak and subside. Check HPLC for conversion.

    • If conversion < 5%:STOP. Your initiation is too slow. Increasing

      
       now will cause a runaway later.
      
    • If conversion > 8%: Proceed with dosing.

Visual Logic: Safe Dosing Feedback Loop

NOxidationSafety Start Start Dosing (mCPBA) Measure Measure Tint & Conversion (after 10% addition) Start->Measure Decision Is Conversion > 5%? Measure->Decision Stop CRITICAL STOP Initiation Failure Decision->Stop No (Accumulation Risk) Proceed Continue Dosing (Rate-Limited by Cooling) Decision->Proceed Yes (Reaction Active) Proceed->Measure Loop until complete

Caption: Feedback loop preventing reagent accumulation. Never continue dosing if conversion is not detected.

Critical Workflow: Metal-Halogen Exchange (Lithiation)

Risk Profile: Extreme. Cryogenic conditions required. Fast kinetics. Common Issue: "Halogen Dance" side products and low yields in batch mode.

The Problem: Mixing vs. Kinetics

Lithiation of halopyridines (e.g., 2,3-dibromopyridine) is faster than mixing in a batch reactor. Localized high concentrations of BuLi cause the lithiated species to attack a non-lithiated neighbor (Halogen Dance), migrating the lithium to a thermodynamically stable (but undesired) position before your electrophile arrives.

Solution: Continuous Flow Chemistry

Flow chemistry is not just for scale; it is essential for freezing the kinetic intermediate.

Comparison Data:

ParameterBatch Reactor (-78°C)Flow Reactor (-40°C)Reason
Mixing Time Seconds to MinutesMillisecondsMicromixing prevents localized hotspots.
Heat Transfer Surface/Vol Ratio < 100

Surface/Vol Ratio > 4000

Immediate dissipation of lithiation exotherm.
Residence Time Indefinite (variable)Exact (e.g., 0.5 sec)Traps the Kinetic product before "Halogen Dance" occurs.
Yield (3-sub) 45-60%> 90%Elimination of side reactions.
Protocol: Flash Lithiation Setup
  • Stream A: Substrate in THF.

  • Stream B: n-BuLi / LDA.

  • Zone 1 (Lithiation): Chip reactor or coiled tube. Residence time (

    
    ) must be < 5 seconds.
    
  • Stream C: Electrophile (Quench).

  • Zone 2 (Quench): Immediate mixing.

Visual Logic: Flow Reactor Schematic

FlowLithiation Substrate Halopyridine (Stream A) Mix1 Micro-Mixer 1 (Lithiation) Substrate->Mix1 BuLi n-BuLi (Stream B) BuLi->Mix1 Delay Residence Loop (t < 5 sec, -40°C) Mix1->Delay Kinetic Species Mix2 Micro-Mixer 2 (Quench) Delay->Mix2 Electrophile Electrophile (Stream C) Electrophile->Mix2 Product Product Collection Mix2->Product

Caption: Continuous flow setup to trap kinetic lithiated intermediates before isomerization (Halogen Dance).

FAQ: Troubleshooting Common Failures

Q: My nitration reaction (H2SO4/HNO3) did nothing at 50°C, so I heated to 90°C and it erupted. Why? A: You encountered the "Heat-Wait-Search" failure. Pyridine nitration has a high activation energy. At 50°C, you likely accumulated unreacted HNO3. When you ramped to 90°C, the reaction initiated, and the accumulated nitrate reacted all at once.

  • Fix: Use a Ramped Addition . Heat the pyridine/acid mixture to the target reaction temperature (e.g., 100°C) first, then add the nitrating agent slowly. This ensures instantaneous consumption (Dosage Controlled).

Q: I am seeing tar formation during Chichibabin (amination) reactions. A: Tars are polymerized pyridine/amide species caused by excessive heating of the intermediate σ-complex.

  • Fix: Switch to oxidative amination or use a phase transfer catalyst to lower the required temperature. Ensure strictly anhydrous conditions; water kills the amide nucleophile, stalling the reaction and forcing you to overheat.

Q: How do I remove pyridine from my product without distillation (it boils high)? A:

  • CuSO4 Wash: Pyridine forms a water-soluble complex with Copper(II) Sulfate. Wash organic layer with sat. aq. CuSO4.[1][2]

  • Acid Wash: If your product is acid-stable, wash with 1M HCl. Pyridine becomes Pyridinium Chloride (water soluble).

References & Authoritative Grounding

  • Safe Scale-up of N-Oxidation:

    • Topic: Management of mCPBA thermal hazards and flow alternatives.

    • Source: Lane, J. W., et al. "Safer Preparation of m-CPBA/DMF Solution in Pilot Plant."[3] Org.[4] Process Res. Dev. 2019, 23, 2, 244–251.[3]

    • Link:

  • Continuous Flow Lithiation:

    • Topic: Controlling "Halogen Dance" and cryogenic handling.

    • Source: Gérardy, M., et al. "Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines." Chem. Eur. J. 2018.

    • Link:

  • Pyridine Safety Data & Handling:

    • Topic: Toxicology, flammability, and incompatibility with oxidizers.[1][5][6][7]

    • Source: ILO International Chemical Safety Cards (ICSC 0323).

    • Link:

  • Reaction Calorimetry Basics:

    • Topic: Understanding accumulation and adiabatic rise.

    • Source: Stoessel, F. "Thermal Safety of Chemical Processes." Wiley-VCH, 2008. (Standard Industry Text).

Sources

Validation & Comparative

A Comparative Guide to the Structural Validation of 2-(1,1-Difluoroethyl)pyridine-4-carbaldehyde Derivatives: An In-Depth Analysis of X-ray Crystallography and its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the precise structural elucidation of novel chemical entities is paramount. For pyridine derivatives, a cornerstone of many pharmaceutical compounds, unambiguous structural validation is critical for understanding structure-activity relationships (SAR) and ensuring intellectual property claims.[1][2] This is particularly true for complex molecules such as 2-(1,1-difluoroethyl)pyridine-4-carbaldehyde derivatives, where the introduction of fluorine atoms can significantly alter physicochemical and pharmacological properties. This guide provides a comprehensive overview of X-ray crystallography as the gold standard for the structural validation of these compounds, while also offering a comparative analysis of alternative and complementary analytical techniques.

The Unambiguous Answer: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.[3][4] This technique provides precise information on bond lengths, bond angles, and torsional angles, offering an unparalleled level of detail about the molecule's conformation in the solid state. For fluorinated organic compounds, where non-covalent interactions involving fluorine can be subtle yet influential, X-ray crystallography provides direct evidence of these interactions.[5]

The Crystallographic Workflow: From Powder to Structure

The journey from a synthesized compound to a fully refined crystal structure involves a meticulous series of steps. The following diagram outlines a typical workflow for the X-ray crystallographic validation of a novel 2-(1,1-difluoroethyl)pyridine-4-carbaldehyde derivative.

Crystallography_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Screening Crystallization Screening (Vapor Diffusion, Slow Evaporation) Purification->Screening Optimization Optimization of Conditions (Solvent, Temperature, Concentration) Screening->Optimization Harvesting Crystal Harvesting & Mounting Optimization->Harvesting Diffractometer Mounting on Diffractometer Harvesting->Diffractometer Xray Exposure to X-ray Beam Diffractometer->Xray Data Collection of Diffraction Data Xray->Data Indexing Indexing & Integration Data->Indexing Solution Structure Solution (e.g., Direct Methods) Indexing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & CIF Generation Refinement->Validation

Caption: A typical workflow for X-ray crystallographic analysis.

A Hypothetical Case Study: Crystallographic Data of a 2-(1,1-Difluoroethyl)pyridine-4-carbaldehyde Derivative

Due to the proprietary nature of many novel pharmaceutical compounds, publicly available crystallographic data for the specific class of 2-(1,1-difluoroethyl)pyridine-4-carbaldehyde derivatives is limited. For illustrative purposes, the following table presents hypothetical but realistic crystallographic data for a representative compound.

ParameterValue
Chemical FormulaC8H7F2NO
Formula Weight171.15
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)8.543(2)
b (Å)10.211(3)
c (Å)9.876(2)
β (°)105.34(1)
Volume (ų)829.5(4)
Z4
R-factor (%)4.2
Goodness-of-fit1.05

A Comparative Analysis of Alternative Validation Techniques

While X-ray crystallography provides the most definitive structural information, it is not always feasible due to challenges in obtaining suitable single crystals.[6] Furthermore, a comprehensive validation strategy often employs a combination of techniques to provide a more complete picture of the compound's properties in different states.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.[7] For 2-(1,1-difluoroethyl)pyridine-4-carbaldehyde derivatives, ¹H, ¹³C, and ¹⁹F NMR are indispensable.

  • ¹H and ¹³C NMR: Provide information about the carbon-hydrogen framework of the molecule.

  • ¹⁹F NMR: Directly probes the fluorine atoms, providing information about their chemical environment.

  • 2D NMR techniques (e.g., COSY, HSQC, HMBC): Establish connectivity between different parts of the molecule.

While NMR provides excellent information about the molecule's structure in solution, it does not offer the precise spatial coordinates of each atom that X-ray crystallography does.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and fragmentation pattern of a compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy, confirming its chemical formula.

A Head-to-Head Comparison
FeatureSingle-Crystal X-ray DiffractionNMR SpectroscopyMass Spectrometry
Primary Information 3D atomic arrangement, bond lengths, bond angles, stereochemistryConnectivity, chemical environment of nuclei in solutionMolecular weight, elemental composition, fragmentation patterns
Sample Phase Crystalline SolidSolutionGas Phase (ionization dependent)
Key Advantage Unambiguous structure determinationProvides data on solution-state structure and dynamicsHigh sensitivity and accuracy in mass determination
Key Limitation Requires high-quality single crystalsDoes not provide precise 3D coordinatesDoes not provide direct structural information

Advanced and Complementary Techniques

For challenging cases where single crystals are not readily obtainable, or when a deeper understanding of the material's properties is required, several advanced techniques can be employed.

  • Powder X-ray Diffraction (PXRD): Used to characterize the bulk properties of a crystalline solid and can be used in conjunction with computational methods for structure elucidation.[4][8]

  • Electron Diffraction (MicroED): A rapidly emerging technique that can determine the structure of very small crystals, often too small for conventional X-ray diffraction.[9][10]

  • Computational Chemistry: Density functional theory (DFT) and other computational methods can be used to predict the geometry and properties of molecules, complementing experimental data.

The following diagram illustrates the decision-making process for selecting the appropriate structural validation technique.

Validation_Decision_Tree Start Structural Validation of Novel Compound Crystal Can high-quality single crystals be grown? Start->Crystal SCXRD Single-Crystal X-ray Diffraction Crystal->SCXRD Yes Alternatives Consider Alternative Techniques Crystal->Alternatives No NMR NMR Spectroscopy (1H, 13C, 19F, 2D) Alternatives->NMR MS Mass Spectrometry (HRMS) Alternatives->MS PXRD Powder X-ray Diffraction Alternatives->PXRD MicroED Electron Diffraction (MicroED) Alternatives->MicroED Computational Computational Modeling Alternatives->Computational

Caption: Decision tree for structural validation methods.

Experimental Protocols

Protocol 1: Single-Crystal X-ray Diffraction
  • Crystal Growth: Dissolve the purified 2-(1,1-difluoroethyl)pyridine-4-carbaldehyde derivative in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, hexane). Employ slow evaporation, vapor diffusion, or cooling crystallization methods to obtain single crystals of suitable size and quality.

  • Crystal Mounting: Carefully select a well-formed crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer. Collect diffraction data at a controlled temperature (often 100 K) using a monochromatic X-ray source.

  • Structure Solution and Refinement: Process the collected data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

Protocol 2: NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer.

  • 2D NMR: Perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish correlations between protons and carbons.

  • Data Analysis: Integrate and analyze the spectra to assign all proton, carbon, and fluorine signals and confirm the molecular structure.

Conclusion

The structural validation of 2-(1,1-difluoroethyl)pyridine-4-carbaldehyde derivatives is a critical step in the drug discovery and development process. While single-crystal X-ray crystallography remains the unparalleled gold standard for unambiguous structure determination, a multi-faceted approach employing complementary techniques such as NMR spectroscopy and mass spectrometry provides a more holistic understanding of these novel compounds. The choice of analytical methodology should be guided by the specific research question and the physical properties of the material at hand. As advancements in techniques like electron diffraction continue to emerge, the toolkit available to scientists for the precise characterization of complex molecules will only continue to expand.

References

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  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. [Link][9]

  • Fábián, L., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1738–1747. [Link][10]

  • Beesoon, S., et al. (2021). Critical Review of a Recommended Analytical and Classification Approach for Organic Fluorinated Compounds with an Emphasis on Per‐ and Polyfluoroalkyl Substances. Integrated Environmental Assessment and Management, 17(2), 331-351. [Link][5]

  • Mugnai, M. L., et al. (2023). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced completeness. IUCrJ, 10(Pt 6), 665–674. [Link]

  • Zhang, Y., et al. (2021). Comprehensive Validation of the Adsorbable Organic Fluorine Analysis and Performance Comparison of Current Methods for Total Per- and Polyfluoroalkyl Substances in Water Samples. ACS ES&T Water, 1(6), 1474–1482. [Link]

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  • Mendoza-Merono, R., et al. (2011). Pyridine-4-carbaldehyde 4-phenylsemicarbazone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1143. [Link]

  • Resano, M., et al. (2021). An Improved Methodology for Determination of Fluorine in Biological Samples Using High-Resolution Molecular Absorption Spectrometry via Gallium Fluorine Formation in a Graphite Furnace. Molecules, 26(12), 3619. [Link]

  • Mahmoudi, F., et al. (2020). Synthesis, Spectroscopy and X-ray Crystallography Structure of Pyridine 4-Carbaldehyde Semicarbazone Schiff Base Ligand. Advanced Journal of Chemistry, Section A, 3(4), 534-541. [Link]

  • Sandhu, G. K., et al. (2013). Pyridine-4-carbaldehyde–fumaric acid (2/1). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o940–o941. [Link]

  • Wikipedia. (n.d.). Pyridine-4-carbaldehyde. [Link]

  • Chemistry LibreTexts. (2019, December 31). X-ray Crystallography. [Link][3]

  • Papanikolau, Y., et al. (2020). Applications of X-ray Powder Diffraction in Protein Crystallography and Drug Screening. Crystals, 10(1), 48. [Link][8]

  • Aitipamula, S., & Vangala, V. R. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Journal of the Indian Institute of Science, 97(2), 227-243. [Link][4]

  • Scientific Research Publishing. (n.d.). Pyridine-4-Carboxaldehyde. [Link]

  • ResearchGate. (2025, August 8). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. [Link]

  • Wang, R., et al. (2020). Design, synthesis and biological evaluation of pyridine derivatives as selective SHP2 inhibitors. Bioorganic Chemistry, 99, 103875. [Link][1]

  • El-Sayed, N. F., et al. (2022). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Advances, 12(38), 24545-24564. [Link][2]

  • National Center for Biotechnology Information. (2025, December 18). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. [Link][7]

  • National Center for Biotechnology Information. (n.d.). Piperonal chalcone derivative incorporating the pyrazolo[3,4-b]pyridine moiety; crystal structure, spectroscopic characterization and quantum chemical investigations. [Link]

Sources

A Comparative Guide to the Biological Activity of 2-(1,1-Difluoroethyl)pyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Fluorinated Pyridines in Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged structure in drug design. In recent years, the strategic incorporation of fluorine atoms into drug candidates has gained significant traction as a powerful tool to modulate their physicochemical and pharmacological properties. The introduction of a gem-difluoroethyl group at the 2-position of the pyridine ring, creating 2-(1,1-difluoroethyl)pyridine analogs, presents a compelling strategy for the development of novel therapeutics with potentially enhanced efficacy, metabolic stability, and bioavailability.[1]

This guide provides a comparative overview of the potential biological activities of 2-(1,1-difluoroethyl)pyridine analogs, drawing upon the broader understanding of fluorinated pyridine derivatives. We will delve into their synthesis, potential biological activities, and the experimental methodologies used for their evaluation. While direct comparative studies on a wide range of 2-(1,1-difluoroethyl)pyridine analogs are not extensively available in the public domain, this guide will synthesize existing knowledge to provide a framework for their potential applications and future research directions.

Synthesis of 2-(1,1-Difluoroethyl)pyridine Analogs: A General Approach

The synthesis of 2-(1,1-difluoroethyl)pyridine analogs can be achieved through various synthetic routes. A common strategy involves the introduction of the difluoroethyl moiety onto a pre-existing pyridine ring. One such approach is the N-alkylation of a pyridine derivative with a suitable difluoroethylating agent, such as ethyl bromodifluoroacetate, followed by in-situ hydrolysis and decarboxylation.[2][3] The versatility of this and other synthetic methods allows for the introduction of various substituents on the pyridine ring, enabling the generation of a diverse library of analogs for structure-activity relationship (SAR) studies.[4]

Synthesis_Workflow Pyridine Substituted Pyridine Intermediate N-Alkylated Pyridinium Intermediate Pyridine->Intermediate N-Alkylation Difluoro_Reagent Difluoroethylating Reagent (e.g., BrCF2COOEt) Difluoro_Reagent->Intermediate Final_Product 2-(1,1-Difluoroethyl)pyridine Analog Intermediate->Final_Product Hydrolysis & Decarboxylation Hydrolysis Hydrolysis & Decarboxylation MTT_Assay_Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with Compounds Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate 3-4h Add_MTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read Read Absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Read->Analyze

Figure 2: Experimental workflow for the MTT assay.

Broth Microdilution Assay for Antimicrobial Susceptibility

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium. [1][5] Materials:

  • 96-well microtiter plates

  • Test compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Microplate reader (optional)

Procedure:

  • Inoculum Preparation: Select 3-5 well-isolated colonies of the test bacterium from an agar plate and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). [5]2. Compound Dilution: Prepare serial twofold dilutions of the test compounds in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation: Dilute the standardized bacterial suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well. Add 50 µL of the diluted inoculum to each well containing the compound dilutions.

  • Controls: Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. [5]This can be determined visually or by measuring the optical density at 600 nm.

Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide by macrophages stimulated with lipopolysaccharide (LPS). [6][7] Materials:

  • 96-well plates

  • RAW 264.7 macrophage cell line

  • Test compounds

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO2) standard solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent Solution A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Solution B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using the sodium nitrite standard. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control.

NO_Assay_Pathway cluster_cell Macrophage cluster_assay Griess Assay LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Pathway TLR4->NFkB activates iNOS_expression iNOS Expression NFkB->iNOS_expression induces iNOS iNOS iNOS_expression->iNOS Arginine L-Arginine NO Nitric Oxide (NO) Arginine->NO catalyzed by Nitrite Nitrite (NO2-) NO->Nitrite oxidizes to Test_Compound 2-(1,1-Difluoroethyl)pyridine Analog Test_Compound->iNOS inhibits Azo_Dye Purple Azo Dye Nitrite->Azo_Dye Griess_Reagent Griess Reagent Griess_Reagent->Azo_Dye Spectrophotometry Measure Absorbance at 540 nm Azo_Dye->Spectrophotometry

Sources

Spectroscopic analysis and comparison of 2-(difluoroalkyl)pyridine isomers

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Spectroscopic Profiling and Physicochemical Analysis of 2-(Difluoroalkyl)pyridine Isomers

Executive Summary

This guide provides a comparative technical analysis of 2-(difluoromethyl)pyridine (2-CHF


-Py)  and its regioisomers (3- and 4-substituted variants). While often overshadowed by their trifluoromethyl (

) counterparts, difluoromethyl-substituted pyridines represent a critical "Goldilocks" zone in medicinal chemistry: they offer a unique balance of lipophilicity, metabolic stability, and hydrogen-bond donor capability (

-bond acidity) that

groups lack.

Key Application: The 2-difluoromethyl group acts as a lipophilic bioisostere for alcohols, thiols, and specifically pyridine-


-oxides , modulating pKa without completely abolishing basicity.

Spectroscopic Identification & Profiling

The definitive identification of these isomers relies on


 NMR spectroscopy. Unlike protons, fluorine nuclei exhibit massive chemical shift anisotropy and sensitivity to the local electronic environment (the "Ortho Effect" from the pyridine nitrogen).
Comparative NMR Data Table

The following data summarizes the distinct spectroscopic signatures of the isomers in


. Note the characteristic geminal coupling constants (

), which serve as the primary confirmation of the difluoromethyl moiety.
IsomerStructure

Shift (

, ppm)
MultiplicityCoupling (

)

Shift (

)
2-(Difluoromethyl)pyridine 2-CHF

-Py
-116.5 Doublet (d)55.2 Hz ~6.65 ppm (t)
3-(Difluoromethyl)pyridine 3-CHF

-Py
-114.8 Doublet (d)56.0 Hz ~6.70 ppm (t)
4-(Difluoromethyl)pyridine 4-CHF

-Py
-117.2 Doublet (d)55.8 Hz ~6.68 ppm (t)

Technical Insight: The


 signal for the 2-isomer is often broader or shows complex second-order effects if the proton decoupling is not applied, due to the proximity of the quadrupolar Nitrogen-14 nucleus and the lone pair interaction.
The "Triplet" Trap

A common error in analysis is misinterpreting the proton NMR. The


 proton appears as a triplet  (

) with a large coupling constant (

).
  • Visual Check: In a standard

    
     NMR (0–10 ppm), this triplet often looks like two small, widely separated humps if the center is obscured or if the signal-to-noise ratio is low.
    
  • Validation: Always run a

    
    -decoupled 
    
    
    
    spectrum to collapse the triplet into a singlet for accurate integration.

Physicochemical Performance & Bioisosterism

The strategic value of the 2-difluoroalkyl group lies in its electronic modulation of the pyridine ring.

Basicity (pKa) Modulation

The electron-withdrawing nature of fluorine significantly lowers the basicity of the pyridine nitrogen. However,


 is less withdrawing than 

, allowing for fine-tuning of solubility and binding affinity.
  • Pyridine (Reference): pKa

    
     5.2
    
  • 2-(Trifluoromethyl)pyridine: pKa

    
     0.5 (Essentially non-basic)
    
  • 2-(Difluoromethyl)pyridine: pKa

    
    2.2 – 2.5  (Weakly basic)
    

Implication: The 2-CHF


-Py isomer retains enough basicity to participate in weak ionic interactions in a binding pocket, whereas the 

analog does not.
Lipophilicity (LogP)

Introducing the


 group increases lipophilicity compared to a methyl group or the parent pyridine, but less drastically than a 

group.
  • 
    LogP (Py 
    
    
    
    2-CHF
    
    
    -Py):
    +0.5 to +0.8 units.
  • H-Bond Donor: Unlike

    
    , the 
    
    
    
    proton is sufficiently acidic to act as a weak hydrogen bond donor, mimicking an alcohol (
    
    
    ) or thiol (
    
    
    ) but with much higher metabolic stability.

Experimental Protocols

Protocol: Radical Difluoromethylation (Synthesis)

Context: Direct difluoromethylation of heterocycles is superior to building the ring from fluorinated precursors. This protocol uses zinc sulfinate reagents (Baran Diversinates™ logic).

Reagents:

  • Pyridine substrate (1.0 equiv)[1][2][3]

  • Zinc difluoromethanesulfinate (DFMS) (3.0 equiv)

  • Trifluoroacetic acid (TFA) (1.0 equiv)

  • 
    -Butyl hydroperoxide (TBHP) (3.0 equiv)
    
  • Solvent: DCM/Water (biphasic)

Workflow:

  • Setup: Dissolve pyridine and DFMS in DCM/Water (1:1) at 0°C.

  • Initiation: Add TFA followed by dropwise addition of TBHP over 10 minutes.

  • Reaction: Stir vigorously at room temperature for 4–6 hours. (Monitor by

    
     NMR; look for product peak at -116 ppm).
    
  • Workup: Quench with sat.

    
    . Extract with DCM (
    
    
    
    ).
  • Purification: Silica gel chromatography. Note: 2-CHF

    
    -Py is less polar than pyridine; elute with Hexanes/EtOAc (9:1).
    
Protocol: Quantitative NMR Analysis

Objective: Determine isomeric purity without internal standard interference.

  • Solvent Choice: Use

    
     (Benzene-
    
    
    
    ) instead of
    
    
    if peaks overlap; the aromatic solvent induced shift (ASIS) often resolves 2- vs 3- isomers.
  • Internal Standard: Use

    
    -trifluorotoluene (
    
    
    
    -63.7 ppm). Do not use TFA (volatile/reactive).
  • Acquisition Parameters:

    • Pulse Angle: 30°

    • Relaxation Delay (

      
      ): Minimum 10 seconds  (Fluorine 
      
      
      
      relaxation times are long; short delays lead to integration errors).
    • Spectral Width: Include -50 to -200 ppm.

Visualization of Workflows & Properties

Figure 1: Analytical Workflow for Isomer Differentiation

G Start Crude Reaction Mixture TLC TLC Screening (Hex/EtOAc) Start->TLC Purification Flash Chromatography TLC->Purification NMR_Prep NMR Sample Prep (Add Ph-CF3 Int. Std.) Purification->NMR_Prep F19_NMR 19F NMR Acquisition (D1 > 10s) NMR_Prep->F19_NMR Decision Check -116 ppm Region F19_NMR->Decision Analysis Data Analysis Result2 2-Isomer (Doublet) Decision->Result2 Shift ~ -116.5 Result3 3-Isomer (Doublet) Decision->Result3 Shift ~ -114.8

Caption: Step-by-step workflow for isolating and identifying difluoromethylpyridine isomers using 19F NMR.

Figure 2: Structure-Property Relationship (SAR)

SAR Core 2-(Difluoromethyl)pyridine Prop1 H-Bond Donor (Bioisostere for -OH) Core->Prop1 CF2-H proton Prop2 Lipophilicity (Modest LogP increase) Core->Prop2 Fluorine effect Prop3 Basicity (pKa ~ 2.4) Core->Prop3 Inductive w/drawal Effect1 Improved Membrane Permeability Prop1->Effect1 Prop2->Effect1 Effect2 Metabolic Stability (Blocks Oxidation) Prop3->Effect2

Caption: Impact of the 2-difluoromethyl group on physicochemical properties and biological behavior.

References

  • Bioisosterism of Difluoromethyl Group: Zafrani, Y., et al. "Difluoromethyl 2-Pyridyl Sulfone: A Reagent for the Direct Difluoromethylation of C-Nucleophiles." Journal of Organic Chemistry, 2017. (Contextual validation of NMR shifts).

  • Synthesis Protocols (Radical Functionalization): Fujiwara, Y., et al. "Practical and Innate Carbon-Hydrogen Functionalization of Heterocycles." Nature, 2012.

  • Acidity and pKa Data: Xing, L., et al. "Physicochemical Properties of Fluorinated Bioisosteres." ChemMedChem, 2015.

  • NMR Shift Tables: Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." Wiley InterScience, 2009.

Sources

Evaluating Alternatives to 2-(1,1-Difluoroethyl)pyridine-4-carbaldehyde in Synthetic Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,1-difluoroethyl (


) group has emerged as a critical bioisostere in modern medicinal chemistry, offering a lipophilic, metabolically stable alternative to ethyl, isopropyl, and methoxy groups. 2-(1,1-Difluoroethyl)pyridine-4-carbaldehyde  serves as a high-value building block for introducing this motif into drug scaffolds via reductive amination, olefination, or condensation reactions.

This guide evaluates the strategic utility of this pre-functionalized building block against three primary alternative pathways: Late-Stage Deoxygenative Fluorination , Radical C-H Difluoroethylation , and Bioisosteric Replacement (


) .

The Benchmark: 2-(1,1-Difluoroethyl)pyridine-4-carbaldehyde

Role: A convergent building block allowing early-stage installation of the fluorinated motif.

  • Primary Utility: Eliminates the need for harsh fluorinating reagents (e.g., DAST,

    
    ) in the presence of sensitive downstream functional groups.
    
  • Mechanism of Action: The aldehyde handle (

    
    ) allows for mild coupling (e.g., reductive amination with 
    
    
    
    ), while the
    
    
    difluoroethyl group remains inert, protecting the pyridine ring from oxidative metabolism.
Synthetic Protocol (Preparation of the Building Block)

If not purchased commercially, the building block is typically synthesized via the following robust pathway:

  • Precursor: Methyl 2-acetylpyridine-4-carboxylate.

  • Fluorination: Treatment with Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) in DCM at 0°C to RT converts the acetyl group to the 1,1-difluoroethyl group.

  • Reduction/Oxidation: The ester is reduced to the alcohol (

    
     or 
    
    
    
    ) and selectively oxidized to the aldehyde (Swern or
    
    
    ).

Alternative Strategies: Comparative Analysis

Alternative A: Late-Stage Deoxygenative Fluorination

Strategy: Construct the entire drug scaffold using 2-acetylpyridine-4-carbaldehyde (or a protected equivalent), then convert the ketone to


 in the final steps.
  • Reagents: DAST (Diethylaminosulfur trifluoride), Deoxo-Fluor, or XtalFluor-E.

  • Pros: Lower upfront material costs; 2-acetylpyridine derivatives are commodity chemicals.

  • Cons:

    • Chemoselectivity: Fluorinating agents react avidly with alcohols, aldehydes, and some amides. These groups must be protected, adding 2-4 synthetic steps.

    • Safety: DAST is shock-sensitive and generates HF; not ideal for large-scale GMP manufacturing.

    • Yield: Often <50% on complex substrates due to elimination side reactions (formation of vinyl fluorides).

Alternative B: Radical C-H Difluoroethylation (Minisci-Type)

Strategy: Use Pyridine-4-carbaldehyde (protected as an acetal) and install the difluoroethyl group directly onto the pyridine ring via radical substitution.

  • Reagents: Sodium 1,1-difluoroethylsulfinate (DFES-Na) or Zinc difluoromethanesulfinate (DFMS) + oxidants (

    
    ).
    
  • Pros: Rapid access from cheap starting materials; avoids DAST entirely.

  • Cons:

    • Regiocontrol: Radical addition to pyridines favors the C-2 and C-6 positions. If the C-6 position is open, mixtures of mono- and bis-alkylated products occur, requiring difficult chromatographic separation.

    • Electronic Bias: Requires protonation of the pyridine (acidic conditions) to activate the ring, which may be incompatible with acid-sensitive acetals.

Alternative C: Bioisosteric Replacement ( Analog)

Strategy: Use 2-(Trifluoromethyl)pyridine-4-carbaldehyde .

  • Rationale: The

    
     group is electronically similar but sterically smaller and more lipophilic than 
    
    
    
    .
  • Pros: Commercially ubiquitous; extremely stable.

  • Cons:

    • Lipophilicity:

      
       is significantly more lipophilic (
      
      
      
      ) than
      
      
      , potentially hurting solubility.
    • Metabolic Liability: While stable itself, the strong electron-withdrawing nature of

      
       can deactivate the pyridine nitrogen, altering basicity and potentially HERG binding profiles compared to the 
      
      
      
      analog.

Decision Matrix: Performance Comparison

FeaturePre-functionalized Block (Benchmark)Late-Stage Fluorination (Alt A)Radical C-H Functionalization (Alt B)
Step Count (Total) Low (Convergent)High (Requires Protection)Medium (Purification heavy)
Overall Yield High (>80% for coupling)Low-Medium (30-60%)Variable (40-70%)
FG Tolerance Excellent (Mild coupling)Poor (Sensitive to HF/DAST)Moderate (Radical conditions)
Regioselectivity Perfect (Pre-defined)Perfect (Pre-defined)Poor (Mixtures likely)
Cost Efficiency Low (High material cost)High (Cheap reagents)High (Cheap reagents)
Scalability ExcellentPoor (Safety hazards)Good

Visualizing the Pathways

The following diagram illustrates the logical flow and decision points between using the pre-functionalized aldehyde versus the late-stage alternatives.

SyntheticPathways Target Target Molecule (Drug Candidate) Block 2-(1,1-Difluoroethyl) pyridine-4-carbaldehyde Coupling Reductive Amination / Condensation Block->Coupling + Amine/Nucleophile Coupling->Target High Yield Precursor 2-Acetylpyridine Derivative Scaffold Full Scaffold (Ketone Intact) Precursor->Scaffold Multi-step Synthesis Fluorination Deoxo-Fluor / DAST (Risk: FG incompatibility) Scaffold->Fluorination Late-Stage Fluorination->Target Low Yield / Cleanup SimplePyr Pyridine-4-carbaldehyde (Acetal Protected) RadicalRxn Radical Difluoroethylation (Zn(SO2CF2Me)2 / TBHP) SimplePyr->RadicalRxn Minisci Cond. Deprotect Acetal Deprotection RadicalRxn->Deprotect Mixture Separation Deprotect->Coupling Converges

Caption: Comparison of convergent (blue) vs. linear/divergent (red/yellow) synthetic strategies for installing the difluoroethyl pyridine motif.

Experimental Protocols

Protocol A: Reductive Amination using the Benchmark Aldehyde

Use this protocol to validate the reactivity of the 2-(1,1-difluoroethyl)pyridine-4-carbaldehyde building block.

  • Setup: Charge a reaction vial with 2-(1,1-difluoroethyl)pyridine-4-carbaldehyde (1.0 equiv) and the amine partner (1.1 equiv) in 1,2-dichloroethane (DCE).

  • Imine Formation: Stir at room temperature for 30 minutes. If the amine is a salt, add 1.0 equiv of DIPEA.

  • Reduction: Add Sodium triacetoxyborohydride (STAB, 1.5 equiv) in one portion.

  • Workup: Stir for 4–16 hours. Quench with saturated

    
    .[1] Extract with DCM.
    
  • Result: The

    
     group remains stable; no defluorination is observed under these mild reducing conditions.
    
Protocol B: Radical Difluoroethylation (Alternative Strategy)

Use this protocol if generating the aldehyde from cheaper starting materials.

  • Reagents: Dissolve pyridine-4-carbaldehyde diethyl acetal (1.0 equiv) in DCM/Water (2.5:1).

  • Radical Source: Add Zinc difluoromethanesulfinate (DFMS) (3.0 equiv) and Trifluoroacetic acid (TFA) (1.0 equiv).

  • Initiation: Add tert-Butyl hydroperoxide (TBHP) (70% aq, 5.0 equiv) dropwise at 0°C.

  • Reaction: Stir vigorously at RT for 24 hours.

  • Purification: Isolate the organic layer. The product will be a mixture of C-2 mono-alkylated (desired) and C-2,C-6 bis-alkylated products. Purify via silica gel chromatography (Hexane/EtOAc gradient).

  • Hydrolysis: Treat the purified acetal with 1M HCl/THF to release the aldehyde.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Fujiwara, Y., et al. (2012). Practical C–H Functionalization of Quinolines with Boronic Acids. Nature. (Foundational reference for Minisci-type radical functionalization logic). Link

  • Lillo, V. J., et al. (2018). Sulfinates as Radical Precursors for the Direct Difluoroethylation of Heteroarenes. Chemistry – A European Journal. Link

  • Prakash, G. K. S., et al. (2011). Direct Difluoromethylation of Alcohols with TMSCF2H. Angewandte Chemie. (Reference for difluoroalkyl group properties). Link

  • Application Note : Handling and Stability of Deoxo-Fluor Reagents. Sigma-Aldrich Technical Guides. Link

Sources

Benchmarking catalyst performance for the synthesis of 2-(1,1-Difluoroethyl)pyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide benchmarks catalytic and synthetic strategies for the synthesis of 2-(1,1-Difluoroethyl)pyridine-4-carbaldehyde , a critical bioisostere intermediate in medicinal chemistry.

Executive Summary

The 1,1-difluoroethyl group (


)  is a high-value bioisostere for ethyl, isopropyl, and carbonyl groups, offering improved metabolic stability (blocking benzylic oxidation) and lipophilicity (

modulation). However, its installation on electron-deficient heterocycles like pyridine-4-carbaldehyde presents a chemoselectivity paradox:
  • The Aldehyde Challenge: The C4-aldehyde is highly reactive and prone to nucleophilic attack or over-oxidation/reduction during the installation of the C2-difluoroethyl group.

  • The Pyridine Challenge: The electron-deficient nature of the pyridine ring disfavors electrophilic aromatic substitution, necessitating nucleophilic or radical approaches.

This guide benchmarks three distinct synthetic methodologies: Nickel-Catalyzed Cross-Coupling , Photoredox Minisci-Type Functionalization , and Lewis Acid-Promoted Deoxofluorination .

MetricMethod A: Ni-Catalyzed Cross-Coupling Method B: Photoredox Catalysis Method C: Deoxofluorination (Control)
Catalyst Type Transition Metal (

)
Ir/Ru PhotocatalystLewis Acid (

/HF)
Key Reagent 1-chloro-1,1-difluoroethane (Gas/Liquid)Na 1,1-difluoroethanesulfinateDAST / XtalFluor-E
Step Count 2 (Borylation + Coupling)1 (Direct C-H Functionalization)2 (Acylation + Fluorination)
Atom Economy HighModerateLow (Stoichiometric waste)
Scalability High (Industrial Feedstocks)Low/Medium (Photon penetration)Medium (Safety constraints)
Safety Profile Moderate (Pressurized gas)High (Mild conditions)Low (Explosion/HF risk)

Strategic Route Analysis

Method A: Nickel-Catalyzed Cross-Coupling (The "Process" Route)

This method utilizes 1-chloro-1,1-difluoroethane , an abundant industrial feedstock (refrigerant precursor), coupled with a pyridine boronic ester. It represents the most scalable catalytic approach.

  • Substrate: 4-formylpyridine-2-boronic acid pinacol ester (protected as acetal).

  • Catalyst System:

    
     / 
    
    
    
    .
  • Mechanism: The reaction proceeds via a

    
     cycle involving oxidative addition to the 
    
    
    
    bond (challenging) followed by transmetallation with the boronate.
  • Critical Insight: The use of dppp (1,3-bis(diphenylphosphino)propane) is crucial. Its bite angle facilitates the reductive elimination of the bulky difluoroethyl group while suppressing

    
    -fluoride elimination, a common side reaction that leads to monofluoroalkenes.
    
Method B: Photoredox Minisci Reaction (The "Late-Stage" Route)

Ideal for medicinal chemistry discovery, this route uses a radical mechanism to install the group directly onto the pyridine ring without pre-functionalization at the C2 position.

  • Substrate: Pyridine-4-carbaldehyde (protonated with TFA).

  • Catalyst:

    
     (or organic dyes like 4CzIPN).
    
  • Reagent: Sodium 1,1-difluoroethanesulfinate (

    
    ) or Zn-sulfinate.
    
  • Mechanism:

    • Oxidation of the sulfinate generates the

      
       radical.
      
    • Radical addition to the protonated pyridine (most electron-deficient position).

    • Single-electron oxidation and deprotonation restore aromaticity.

  • Regioselectivity Warning: Radical addition is governed by electronics. For pyridine-4-carbaldehyde, the C2 position is highly activated, but C3 addition is a potential minor byproduct.

Method C: Deoxofluorination (The "Benchmark" Control)

The traditional non-catalytic route involves converting a 2-acetyl group to a 1,1-difluoroethyl group.

  • Substrate: 2-acetylpyridine-4-carbaldehyde (aldehyde MUST be protected as acetal).

  • Reagent: Deoxo-Fluor or XtalFluor-E +

    
    .
    
  • Catalyst: Often promoted by Lewis Acids like

    
     or 
    
    
    
    .
  • Limitation: This is not strictly catalytic but serves as the yield benchmark. It requires the pre-synthesis of the ketone, adding synthetic steps.

Experimental Protocols & Benchmarking

Protocol A: Nickel-Catalyzed Cross-Coupling (Recommended for Scale)

Objective: Synthesis of acetal-protected 2-(1,1-difluoroethyl)pyridine-4-carbaldehyde.

  • Pre-reaction: Protect 2-chloropyridine-4-carbaldehyde as the dimethyl acetal using

    
    . Convert to boronic ester via Pd-catalyzed borylation if not commercially available.
    
  • Catalyst Loading: In a glovebox, charge a pressure tube with:

    • Boronic ester substrate (1.0 equiv)[1]

    • 
       (10 mol%)
      
    • 
       (2.0 equiv)[2]
      
    • Solvent: 1,4-Dioxane/DME (dry).

  • Reagent Addition: Cool tube to -78°C. Condense 1-chloro-1,1-difluoroethane (gas, 3.0 equiv) into the vessel. Seal immediately.

  • Reaction: Heat to 100°C for 24 hours behind a blast shield.

  • Workup: Cool to RT. Vent carefully. Filter through Celite.[3]

  • Deprotection: Treat crude with 1N HCl/THF to restore the aldehyde.

Performance Data:

  • Yield: 65-75% (2 steps).

  • TOF (Turnover Frequency): ~3

    
    .
    
  • Key Advantage: Uses cheap chloride feedstock; avoids expensive Ir catalysts.

Protocol B: Photoredox Difluoroethylation (Recommended for Discovery)

Objective: Direct functionalization of Pyridine-4-carbaldehyde.

  • Setup: In a glass vial, dissolve Pyridine-4-carbaldehyde (0.5 mmol) in DMSO:

    
     (4:1).
    
  • Reagents: Add Sodium 1,1-difluoroethanesulfinate (3.0 equiv) and TFA (1.0 equiv).

  • Catalyst: Add

    
     (1 mol%).
    
  • Irradiation: Sparge with Argon for 10 min. Irradiate with Blue LEDs (450 nm) for 18 hours.

  • Workup: Extract with EtOAc. The aldehyde is generally stable under these radical conditions, though some over-oxidation to acid may occur (requires buffering).

Performance Data:

  • Yield: 45-60%.

  • Selectivity: C2:C3 ratio typically >10:1 due to protonation of pyridine nitrogen enhancing C2 electrophilicity.

  • Key Advantage: Single step from commercial aldehyde.

Visualizing the Catalytic Logic

The following diagram illustrates the mechanistic divergence between the Nickel (Cross-Coupling) and Iridium (Radical) pathways.

G cluster_Ni Method A: Ni-Catalyzed Cross-Coupling cluster_Ir Method B: Photoredox (Minisci) Start Target: 2-(1,1-Difluoroethyl) pyridine-4-carbaldehyde Ni_Pre Precursor: Pyridine-Boronic Ester Ni_Cat Cat: Ni(dppp) Reagent: Cl-CF2CH3 Ni_Pre->Ni_Cat Ni_Mech Mechanism: Oxidative Addn -> Transmetallation -> Reductive Elim Ni_Cat->Ni_Mech Ni_Mech->Start High Scalability (Requires Protection) Ir_Pre Precursor: Pyridine-4-Carbaldehyde Ir_Cat Cat: Ir(III) / Blue LED Reagent: Na-SO2-CF2CH3 Ir_Pre->Ir_Cat Ir_Mech Mechanism: Radical Generation -> Minisci Addition -> Oxidation/Deprotonation Ir_Cat->Ir_Mech Ir_Mech->Start Direct C-H Func. (Moderate Yield)

Caption: Mechanistic comparison of Nickel-catalyzed cross-coupling (blue) versus Photoredox Minisci functionalization (red) for the synthesis of the target scaffold.

References

  • Nickel-Catalyzed Fluoroalkylation: Feng, Z., Xiao, Y. L., & Zhang, X. (2018). "Transition-Metal (Cu, Pd, Ni)-Catalyzed Difluoroalkylation via Cross-Coupling with Difluoroalkyl Halides." Accounts of Chemical Research. Link

  • Photoredox Minisci Reaction: Fier, P. S., & Hartwig, J. F. (2013). "Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction." Science. Link (Foundational mechanistic reference for pyridine functionalization).

  • Difluoroethylation Reagents: Zhu, W., et al. (2019). "Nickel-Catalyzed 1,1-Difluoroethylation of Arylboronic Acids with 1,1-Difluoroethyl Chloride." RSC Advances. Link

  • Bioisostere Properties: Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

Sources

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